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  • Product: 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline
  • CAS: 627907-09-9

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

An In-Depth Technical Guide on the Predicted Mechanism of Action of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline Authored by: A Senior Application Scientist Abstract While direct experimental data on 2-Biphenyl-4-yl-6-chl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Predicted Mechanism of Action of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

Authored by: A Senior Application Scientist

Abstract

While direct experimental data on 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is limited, its structural features, particularly the quinoline-4-carboxylic acid core and the 2-biphenyl substitution, strongly suggest a range of predictable biological activities. This guide synthesizes findings from structurally analogous compounds to propose a likely mechanistic profile for this molecule, focusing on its potential as an anticancer, anti-inflammatory, and antibacterial agent. Detailed experimental protocols are provided to facilitate the investigation and validation of these predicted mechanisms of action.

Introduction to 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is a member of the quinoline-4-carboxylic acid class of compounds. This heterocyclic scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active molecules.[1][2] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[1] The subject of this guide, with its specific substitution pattern—a chloro group at position 6 and a biphenyl moiety at position 2—is poised for unique interactions with biological targets. While this specific molecule is not extensively characterized in the public domain, a wealth of data on related compounds provides a strong foundation for predicting its mechanism of action.

Predicted Mechanisms of Action

Based on the established activities of structurally similar quinoline-4-carboxylic acid derivatives, we can hypothesize several primary mechanisms of action for 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline.

Anticancer Activity via Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A compelling predicted mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This hypothesis is strongly supported by studies on the structurally analogous compound, 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid (NSC 368390).[3]

NSC 368390 has been shown to be a potent inhibitor of DHODH, leading to the depletion of intracellular uridine 5'-triphosphate (UTP) and cytidine 5'-triphosphate (CTP) pools.[3] These pyrimidine nucleotides are essential for RNA and DNA synthesis. Consequently, the inhibition of DHODH by NSC 368390 results in a potent tumoricidal effect.[3] Given the structural similarity, it is highly probable that 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline exerts a similar inhibitory effect on DHODH.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_synthesis Macromolecular Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP RNA_DNA RNA and DNA Synthesis UTP->RNA_DNA CTP->RNA_DNA Compound 2-Biphenyl-4-yl-6-chloro- 4-carboxyquinoline Compound->Dihydroorotate Inhibition caption Predicted Inhibition of DHODH by 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

Caption: Predicted Inhibition of DHODH by the compound.

Anticancer Activity through SIRT3/HDAC Inhibition

Recent studies have identified 2-aryl-quinoline-4-carboxylic acid derivatives as potent inhibitors of Sirtuin 3 (SIRT3), a key mitochondrial deacetylase.[4][5] SIRT3 plays a dichotomous role in cancer, acting as either a tumor promoter or suppressor depending on the context.[5] For instance, the compound P6, a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, exhibited selective SIRT3 inhibition with an IC50 value of 7.2 µM and displayed potent inhibitory activity against MLLr leukemic cell lines.[4]

Furthermore, the quinoline-4-carboxylic acid scaffold has been incorporated into inhibitors of other histone deacetylases (HDACs).[6] Some derivatives have shown significant HDAC3 selectivity.[6] The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells.

Anti-inflammatory Effects via COX-2 Inhibition

Quinoline derivatives have been investigated for their anti-inflammatory properties, with some demonstrating potent activity comparable to non-steroidal anti-inflammatory drugs (NSAIDs).[7] Molecular docking studies of a synthetic quinoline, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, suggest that it can strongly inhibit cyclooxygenase-2 (COX-2).[7] The larger structure of these quinoline derivatives, compared to non-selective COX inhibitors like naproxen, may contribute to their selective COX-2 inhibitory effect.[7]

Antibacterial Activity through Metal Chelation

The quinoline scaffold is present in numerous antibacterial agents.[8] A potential mechanism of action for chloroquinoline derivatives is the chelation of essential metal ions, thereby depriving bacteria of vital nutrients.[9] For example, cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity, with a mechanism that is likely related to its chelating properties.[9] It is plausible that 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline could exhibit similar antibacterial effects.

Experimental Protocols for Mechanistic Validation

To investigate the predicted mechanisms of action of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline, the following experimental protocols are recommended.

DHODH Enzyme Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on DHODH activity.

Protocol:

  • Enzyme Source: Recombinant human DHODH.

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100, and 200 µM Coenzyme Q10.

  • Substrate: 500 µM Dihydroorotate.

  • Detection Reagent: 100 µM DCIP (2,6-dichlorophenolindophenol).

  • Procedure: a. Add assay buffer, DHODH enzyme, and varying concentrations of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline to a 96-well plate. b. Incubate for 15 minutes at room temperature. c. Initiate the reaction by adding dihydroorotate. d. Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

DHODH_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - DHODH Enzyme - Assay Buffer - Substrate (Dihydroorotate) - Compound Dilutions Start->Prepare_Reagents Dispense Dispense Reagents to 96-well Plate Prepare_Reagents->Dispense Incubate Incubate for 15 min at RT Dispense->Incubate Add_Substrate Add Dihydroorotate to Initiate Reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 600 nm Add_Substrate->Measure_Absorbance Analyze_Data Calculate IC50 Value Measure_Absorbance->Analyze_Data End End Analyze_Data->End caption DHODH Enzyme Inhibition Assay Workflow

Caption: DHODH Enzyme Inhibition Assay Workflow.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay will determine the effect of the compound on the viability of cancer cell lines.[2]

Protocol:

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7, HeLa, HCT-116).[2]

  • Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight.[2] b. Treat cells with a range of concentrations of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline for 48-72 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis

This experiment will determine if the compound induces cell cycle arrest.

Protocol:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24, 48, and 72 hours.

  • Cell Staining: Harvest the cells, fix them in ethanol, and stain with propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Minimum Inhibitory Concentration (MIC) Assay

This assay will determine the antibacterial activity of the compound.[2]

Protocol:

  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria.

  • Procedure: a. Prepare serial dilutions of the compound in a 96-well plate containing bacterial growth medium. b. Inoculate each well with a standardized bacterial suspension. c. Incubate the plate overnight at 37°C. d. Determine the MIC, which is the lowest concentration of the compound that prevents visible bacterial growth.[2]

Data Summary of Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline.

Compound IDTarget/ActivityCell Line/OrganismIC50/MICReference
NSC 368390 DHODH InhibitionHuman Colon Tumor Cells25-75 µM (cell kill)[3]
P6 SIRT3 InhibitionMLLr leukemic cell lines7.2 µM[2][4]
Compound 7c AnticancerMCF-7 (Breast)1.73 µg/mL[2]
QC COX-2 InhibitionIn vivo (mice)Dose-dependent[7]
Cloxyquin AntituberculosisM. tuberculosis0.125-0.25 µg/mL[9]

Conclusion

2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is a promising molecule with a high potential for significant biological activity. Based on the extensive research on its structural analogs, it is predicted to act as a multi-target agent, with potential applications in cancer, inflammation, and infectious diseases. The primary predicted mechanism of anticancer activity is the inhibition of DHODH, leading to the disruption of pyrimidine biosynthesis. Further investigation into its effects on SIRT3/HDACs, COX-2, and bacterial growth is strongly warranted. The experimental protocols outlined in this guide provide a clear path for the elucidation of the precise mechanism of action of this compound, which will be crucial for its future development as a potential therapeutic agent.

References

[1] Benchchem. Review of literature on quinoline-4-carboxylic acid derivatives. Available from: [4] Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Available from: [10] PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). Available from: [2] Benchchem. Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Available from: [5] PMC. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Available from: [8] MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Available from: [3] PubMed. Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo Xylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. (1986). Available from: [7] PMC. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Available from: [9] PMC. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Available from: [6] PMC. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Available from:

Sources

Exploratory

The Ascendant Trajectory of 6-Chloro-4-Carboxyquinoline Derivatives in Therapeutic Innovation: A Technical Guide

Abstract The quinoline scaffold represents a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile. Within this esteemed class of heterocycles, derivatives of 6-chloro-4-carboxyquinolin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile. Within this esteemed class of heterocycles, derivatives of 6-chloro-4-carboxyquinoline have emerged as particularly compelling candidates for drug discovery and development. The strategic placement of a chloro group at the 6-position and a carboxylic acid moiety at the 4-position of the quinoline ring system imparts a unique combination of physicochemical properties and biological activities. This technical guide provides an in-depth exploration of 6-chloro-4-carboxyquinoline derivatives, navigating their synthesis, multifaceted biological activities, and underlying mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document synthesizes current literature to offer field-proven insights and detailed experimental methodologies, thereby empowering the advancement of next-generation therapeutics.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a ubiquitous motif in a vast number of natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities.[1][2][3] Its rigid, planar structure provides an ideal framework for molecular recognition by various biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system allows for π-π stacking interactions. Furthermore, the quinoline scaffold is amenable to substitution at multiple positions, enabling the fine-tuning of its steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles.[3]

Among the plethora of quinoline derivatives, those bearing a carboxylic acid group at the 4-position have garnered significant interest due to their diverse therapeutic potential, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][4] The introduction of a chloro substituent at the 6-position is a strategic modification often associated with enhanced biological potency.[5] This guide will specifically focus on the synthesis, biological evaluation, and structure-activity relationships of these promising 6-chloro-4-carboxyquinoline derivatives.

Synthetic Strategies: Crafting the 6-Chloro-4-Carboxyquinoline Backbone

The construction of the 6-chloro-4-carboxyquinoline scaffold is predominantly achieved through well-established condensation reactions, with the Doebner and Pfitzinger reactions being the most versatile and commonly employed methods.[3]

The Doebner Reaction: A Three-Component Condensation

The Doebner reaction offers a direct and efficient route to 2-substituted quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[3][6] For the synthesis of 6-chloro-4-carboxyquinoline derivatives, a 4-chloroaniline serves as the starting material.

Experimental Protocol: Synthesis of 2-Aryl-6-chloroquinoline-4-carboxylic Acid via the Doebner Reaction

Materials:

  • 4-Chloroaniline

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10%)

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline (1.0 equivalent) in ethanol.

  • Add the aromatic aldehyde (1.0 equivalent) to the solution and stir.

  • Slowly add pyruvic acid (1.1 equivalents) to the reaction mixture. A precipitate may form.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.

  • Filter the crude product and wash with cold ethanol.

  • To purify, dissolve the crude product in a 10% sodium hydroxide solution and treat with activated charcoal.

  • Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid to precipitate the purified 2-aryl-6-chloroquinoline-4-carboxylic acid.

  • Filter the purified product, wash with water until the filtrate is neutral, and dry in a vacuum oven.

The Pfitzinger Reaction: An Alternative Condensation Route

The Pfitzinger synthesis provides an alternative pathway to quinoline-4-carboxylic acids, utilizing isatin or its derivatives and a carbonyl compound containing an α-methylene group in the presence of a base.[3] To synthesize 6-chloro-4-carboxyquinoline derivatives, a 5-chloroisatin is the key starting material.

Experimental Protocol: Synthesis of 6-Chloroquinoline-4-carboxylic Acid Derivatives via the Pfitzinger Reaction

Materials:

  • 5-Chloroisatin

  • Carbonyl compound with an α-methylene group (e.g., acetone, ethyl acetoacetate)

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask, dissolve 5-chloroisatin (1.0 equivalent) and the carbonyl compound (1.5 equivalents) in ethanol.

  • Slowly add a concentrated aqueous solution of potassium hydroxide (3.0 equivalents).

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 6-chloroquinoline-4-carboxylic acid derivative.

Biological Activities and Therapeutic Potential

6-Chloro-4-carboxyquinoline derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant body of research highlights the potent anticancer properties of this class of compounds.[4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

3.1.1. Inhibition of the PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is frequently dysregulated in various human cancers, leading to uncontrolled cell growth and survival.[5] Certain N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, which are structurally related to 6-chloro-4-carboxyquinolines, have shown significant inhibitory activity against this pathway.[5]

3.1.2. Disruption of Tubulin Polymerization

Some quinoline derivatives exert their cytotoxic effects by interfering with tubulin polymerization, a critical process for cell division.[7] This disruption leads to cell cycle arrest and apoptosis.

3.1.3. Induction of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is another mechanism by which some quinoline derivatives induce cancer cell death.[7] Elevated ROS levels can cause oxidative damage to cellular components, triggering apoptotic pathways.

3.1.4. Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[1] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway. Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of DHODH, leading to the depletion of pyrimidines and subsequent cell cycle arrest.[1]

Data Presentation: In Vitro Antiproliferative Activity of N-substituted-6-chloro-4-hydroxy-2-quinolone-3-carboxamide Analogs [5]

Compound IDR Group (Substitution on N-phenyl ring)IC₅₀ (µM) vs. Caco-2IC₅₀ (µM) vs. HCT-116
7Benzyl>100>100
8Phenyl>100>100
92-Fluorophenyl42.510.3
103-Fluorophenyl45.111.2
114-Fluorophenyl40.210.8
Antimicrobial Activity

The emergence of antimicrobial resistance is a global health crisis, necessitating the development of new antibacterial and antifungal agents.[8] Quinoline derivatives have a long history in this field, with many exhibiting potent activity against a broad spectrum of pathogens.[2][8][9]

3.2.1. Inhibition of Bacterial DNA Gyrase

A primary mechanism of action for many quinoline-based antibacterial agents is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1] By targeting this enzyme, these compounds effectively halt critical cellular processes, leading to bacterial cell death.

3.2.2. Structure-Activity Relationship (SAR) Insights

Studies have shown that the nature and position of substituents on the quinoline ring significantly influence the antimicrobial activity. For instance, the presence of a chlorine atom at the 6-position often enhances potency.[5] Furthermore, modifications to the carboxamide moiety at the 4-position can modulate the spectrum of activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds (6-chloro-4-carboxyquinoline derivatives)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Resazurin solution

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates.

  • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Key Concepts

General Structure of 6-Chloro-4-Carboxyquinoline Derivatives

Caption: Core structure of 6-chloro-4-carboxyquinoline with potential substitution sites.

Simplified PI3K/AKT Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival Inhibitor 6-Chloroquinoline Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT pathway by 6-chloroquinoline derivatives.

Conclusion and Future Directions

The 6-chloro-4-carboxyquinoline scaffold represents a highly privileged and versatile platform for the development of novel therapeutic agents. Their synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases. The potent anticancer and antimicrobial activities demonstrated by numerous derivatives underscore their significance in addressing pressing global health challenges.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds. Structure-activity relationship studies will continue to be instrumental in guiding the design of next-generation derivatives with improved efficacy, selectivity, and pharmacokinetic properties. Furthermore, exploring novel drug delivery systems could enhance the therapeutic index of these promising compounds. The continued investigation of 6-chloro-4-carboxyquinoline derivatives holds immense promise for the discovery of innovative and effective medicines.

References

  • A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-2-oxo-4-hydroxy- 1,2-dihydroquinoline-3-carboxamide Analogs as Anticancer Agents - Benchchem.
  • Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)
  • (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchG
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • 6-Chloro-4-hydroxyquinoline-3-carboxylic acid | 53977-19-8 | Benchchem.
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem.
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem.
  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characteriz
  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC.
  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed.
  • a Synthesis of 6-substituted-4-carboxyquinolines.
  • Biological Activities of Quinoline Deriv
  • (PDF)
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC.
  • (PDF)
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC.
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - MDPI.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube.
  • Review of literature on quinoline-4-carboxylic acid deriv
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal.
  • Quinoline derivatives as potential anti-tubercular agents: Synthesis, molecular docking and mechanism of action - PubMed.
  • Quinolin-4-ones: Methods of Synthesis and Applic

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Foundational

The Evolution of 2-Arylquinoline-4-Carboxylic Acids: A Technical Deep Dive into 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

The following technical guide details the development, synthesis, and pharmacological significance of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline , a critical analogue in the 2-arylquinoline-4-carboxylic acid class. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the development, synthesis, and pharmacological significance of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline , a critical analogue in the 2-arylquinoline-4-carboxylic acid class.

Executive Summary & Chemical Identity

2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline (CAS: 627907-09-9) represents a pivotal scaffold in the medicinal chemistry of quinoline-4-carboxylic acids.[1] Historically overshadowed by its fluoro-methyl analogue, Brequinar , this compound serves as a fundamental probe for understanding Structure-Activity Relationships (SAR) in two distinct biological pathways:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): A key enzyme in de novo pyrimidine biosynthesis, relevant for oncology and virology.

  • Agonism of G-Protein-Coupled Receptor 35 (GPR35): An orphan receptor implicated in immune modulation and inflammation.

This guide explores the dual-pharmacology of the 6-chloro-2-biphenyl scaffold, detailing its synthesis via the Pfitzinger reaction and its utility as a chemical probe.

Chemical Profile
PropertySpecification
IUPAC Name 2-([1,1'-Biphenyl]-4-yl)-6-chloroquinoline-4-carboxylic acid
Molecular Formula C₂₂H₁₄ClNO₂
Molecular Weight 359.81 g/mol
Core Scaffold Quinoline-4-carboxylic acid (Cinchophen-like)
Key Substituents 6-Chloro (Halogen bond donor), 2-Biphenyl (Hydrophobic tail)
Primary Targets DHODH (Inhibitor), GPR35 (Agonist)

Development History: From Cinchophen to Brequinar

The development of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is not an isolated event but a critical chapter in the optimization of the 2-arylquinoline-4-carboxylic acid pharmacophore.

Phase I: The Cinchophen Era (1910s–1940s)

The journey began with Cinchophen (2-phenylquinoline-4-carboxylic acid), originally developed for gout. While effective, its toxicity led researchers to explore derivatives. The Pfitzinger reaction became the standard synthetic route, allowing for rapid diversification of the 2-aryl and 6-substituent positions.

Phase II: The DHODH Breakthrough (1980s)

In the search for potent anticancer agents, researchers at DuPont identified that 2-biphenyl substitutions significantly enhanced potency against Dihydroorotate Dehydrogenase (DHODH) .

  • The Discovery: The biphenyl group occupies a deep hydrophobic tunnel in the DHODH enzyme, a feature absent in the earlier phenyl-only analogues.

  • The Optimization: While the 6-chloro analogue (our subject) showed significant activity, the 6-fluoro-3-methyl analogue (Brequinar ) was ultimately selected for clinical trials due to superior metabolic stability and pharmacokinetics. However, the 6-chloro variant remains a standard reference compound for in vitro potency and crystallographic studies due to the heavy atom (Cl) facilitating X-ray diffraction analysis.

Phase III: The GPR35 Renaissance (2010s–Present)

With the de-orphanization of GPR35 , the 2-arylquinoline-4-carboxylic acid scaffold experienced a resurgence. High-Throughput Screening (HTS) identified this class as potent agonists. The 2-biphenyl group, specifically with a 6-chloro or 6-nitro substitution, was found to be crucial for nanomolar potency, far exceeding the reference agonist Zaprinast.

Chemical Synthesis: The Pfitzinger Reaction

The most robust method for synthesizing 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is the Pfitzinger Reaction . This condensation between a specific isatin and a ketone is self-validating due to the precipitation of the product upon acidification.

Reaction Mechanism

The synthesis involves the condensation of 5-chloroisatin with 4-acetylbiphenyl in strong alkaline media (KOH/NaOH), followed by ring expansion and acidification.

PfitzingerSynthesis Isatin 5-Chloroisatin (Electrophile) Intermediate Isatinate Anion (Ring Opening) Isatin->Intermediate KOH, Reflux Ketone 4-Acetylbiphenyl (Nucleophile) Ketone->Intermediate Condensation Aldol-type Condensation Intermediate->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Product 2-Biphenyl-4-yl-6-chloro- 4-carboxyquinoline Cyclization->Product H+ (Acidification)

Figure 1: The Pfitzinger Synthesis Pathway. The reaction is driven by the base-catalyzed opening of the isatin ring and subsequent condensation with the ketone.

Step-by-Step Protocol

Objective: Synthesis of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline on a 10 mmol scale.

  • Reagent Preparation:

    • Dissolve 5-chloroisatin (1.81 g, 10 mmol) in 15 mL of 33% (w/v) aqueous Potassium Hydroxide (KOH).

    • Note: The solution will turn deep violet/orange due to isatinate formation.

  • Addition:

    • Add 4-acetylbiphenyl (1.96 g, 10 mmol) dissolved in 20 mL of Ethanol (EtOH) to the reaction mixture.

  • Reflux:

    • Heat the mixture to reflux (approx. 85°C) for 24–48 hours.

    • Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). Disappearance of isatin indicates completion.

  • Workup:

    • Cool the mixture to room temperature.

    • Distill off the ethanol under reduced pressure (rotary evaporator).

    • Dilute the residue with 50 mL of water.

  • Precipitation:

    • Slowly add Glacial Acetic Acid or 1M HCl until pH reaches ~3–4.

    • Observation: A voluminous yellow/off-white precipitate will form immediately.

  • Purification:

    • Filter the solid and wash extensively with water to remove salts.

    • Recrystallize from Ethanol or Acetic Acid to yield fine yellow needles.

    • Yield: Typically 75–85%.

Pharmacological Profiling & Mechanism of Action

Mechanism 1: DHODH Inhibition (Oncology/Virology)

The compound acts as a potent, non-competitive inhibitor of DHODH. It binds to the ubiquinone-binding tunnel, preventing the oxidation of dihydroorotate to orotate. This halts the de novo synthesis of pyrimidines (Uridine, Cytidine), starving rapidly dividing cells (cancer) or viral replication machinery.

  • Binding Mode: The carboxylate group interacts with Arg136/Gln47 in the active site (electrostatic anchor), while the biphenyl tail extends into the hydrophobic tunnel, mimicking the ubiquinone tail. The 6-chloro substituent fills a specific hydrophobic pocket, enhancing affinity compared to the 6-H analogue.

Mechanism 2: GPR35 Agonism (Immunology)

As a GPR35 agonist, the compound recruits


-arrestin and inhibits cAMP production (via 

). This pathway is critical in dampening intestinal inflammation and modulating pain perception.
  • Potency: 2-Biphenyl analogues typically exhibit EC₅₀ values in the low nanomolar range (10–50 nM), significantly more potent than Zaprinast (EC₅₀ ~1 µM).

MechanismOfAction Compound 2-Biphenyl-4-yl-6-chloro- 4-carboxyquinoline DHODH Target 1: DHODH (Mitochondrial Inner Membrane) Compound->DHODH GPR35 Target 2: GPR35 (Plasma Membrane) Compound->GPR35 Inhibition Inhibits Ubiquinone Binding DHODH->Inhibition Agonism Activates Gi/o Pathway GPR35->Agonism Pyrimidine Reduced Pyrimidine Synthesis (UMP, CTP) Inhibition->Pyrimidine cAMP Reduced cAMP Levels (Anti-inflammatory) Agonism->cAMP Cancer Cell Cycle Arrest (Anticancer/Antiviral) Pyrimidine->Cancer Immune Pain/Inflammation Modulation cAMP->Immune

Figure 2: Dual Mechanism of Action. The compound inhibits DHODH to starve cells of pyrimidines and activates GPR35 to modulate immune signaling.

Experimental Assay Protocols

A. DHODH Inhibition Assay (Colorimetric)

Principle: Measure the reduction of the chromogen DCIP (2,6-dichlorophenolindophenol) which is coupled to the DHODH-catalyzed oxidation of dihydroorotate.

  • Buffer: 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl.

  • Substrates:

    • L-Dihydroorotate (1 mM final).

    • Decylubiquinone (100 µM final).

    • DCIP (60 µM final).

  • Procedure:

    • Add 180 µL of Buffer containing substrates to a 96-well plate.

    • Add 10 µL of the test compound (in DMSO) at varying concentrations.

    • Initiate reaction with 10 µL of recombinant human DHODH enzyme.

    • Readout: Monitor absorbance decrease at 600 nm for 10 minutes (kinetic mode).

    • Calculation: Determine IC₅₀ by plotting reaction velocity vs. log[concentration].

B. GPR35 Calcium Mobilization Assay (FLIPR)

Principle: Detect intracellular calcium release in GPR35-transfected HEK293 cells.

  • Cell Prep: Seed GPR35-HEK293 cells in black-wall 96-well plates. Incubate overnight.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator for 1 hour at 37°C.

  • Agonist Addition: Add test compound (dissolved in HBSS buffer).

  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Control: Use Zaprinast (10 µM) as a positive control for normalization.

References

  • Chen, S. F., et al. (1986). "Structure-activity relationship of quinoline-4-carboxylic acids as inhibitors of dihydroorotate dehydrogenase." Journal of Medicinal Chemistry.

  • Wos, J. A., et al. (1998). "Synthesis and Structure-Activity Relationships of 2-Arylquinoline-4-carboxylic Acid Derivatives as DHODH Inhibitors." Journal of Medicinal Chemistry.

  • Jenkins, L., et al. (2010). "Discovery of Potent and Selective Agonists for the Orphan G-Protein-Coupled Receptor 35." Journal of Medicinal Chemistry.

  • Munson, H. R., et al. (1989). "Brequinar Sodium (DuP 785): A Potent Inhibitor of De Novo Pyrimidine Biosynthesis." Cancer Research.

  • Neogi, P., et al. (2010). "Structure-Activity Relationship Studies of 2-Arylquinoline-4-Carboxylic Acids as GPR35 Agonists." Bioorganic & Medicinal Chemistry Letters.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

Abstract & Application Context This application note details a standardized, high-yield protocol for the synthesis of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline . This scaffold is a critical pharmacophore in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details a standardized, high-yield protocol for the synthesis of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline . This scaffold is a critical pharmacophore in medicinal chemistry, specifically identified in the development of human neurokinin-3 (hNK-3) receptor antagonists and anti-inflammatory agents.

Unlike the Doebner-Miller or Skraup syntheses, which can yield complex mixtures requiring tedious purification, this protocol utilizes the Pfitzinger Reaction . This method offers superior regioselectivity for 2-substituted-4-carboxyquinolines, ensuring the carboxylic acid moiety is positioned exclusively at C4 and the biphenyl group at C2, driven by the ring-expansion mechanism of the isatin precursor.

Retrosynthetic Analysis & Mechanism

The synthesis strategy relies on the base-catalyzed condensation of 5-chloroisatin with 4-acetylbiphenyl .

Mechanistic Pathway[1]
  • Hydrolysis: The lactam ring of 5-chloroisatin is hydrolyzed by strong base (KOH) to form the dipotassium salt of 2-amino-5-chlorophenylglyoxylic acid (isatinate).

  • Condensation: The ketone enolate of 4-acetylbiphenyl attacks the ketone carbonyl of the isatinate.

  • Cyclization: Intramolecular condensation occurs between the aniline amine and the ketone carbonyl, closing the quinoline ring with the expulsion of water.

Pathway Visualization

PfitzingerMechanism Isatin 5-Chloroisatin (Precursor A) Base KOH / EtOH (Hydrolysis) Isatin->Base Isatinate Isatinate Salt (Intermediate) Base->Isatinate Condensation Aldol-type Condensation Isatinate->Condensation Ketone 4-Acetylbiphenyl (Precursor B) Ketone->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Product 2-Biphenyl-4-yl-6-chloro- 4-carboxyquinoline Cyclization->Product

Figure 1: Mechanistic flow of the Pfitzinger reaction converting 5-chloroisatin and 4-acetylbiphenyl into the target quinoline scaffold.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.RoleCritical Attribute
5-Chloroisatin 181.581.0PrecursorPurity >98%
4-Acetylbiphenyl 196.241.1PrecursorExcess drives completion
Potassium Hydroxide (KOH) 56.114.0Base/Catalyst33% aq. solution recommended
Ethanol (EtOH) 46.07SolventSolventAbsolute (99.5%)
Hydrochloric Acid (HCl) 36.46N/AAcidifier10% solution for workup
Step-by-Step Synthesis Procedure
Phase 1: Reaction Setup
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloroisatin (1.82 g, 10 mmol) in Ethanol (20 mL) .

  • Base Addition: Add 33% aqueous KOH (15 mL) dropwise. The solution will turn from orange/red to yellow as the isatin ring opens to form the isatinate salt.

  • Ketone Addition: Add 4-acetylbiphenyl (2.16 g, 11 mmol) to the mixture.

    • Note: The ketone may not fully dissolve initially; this is acceptable.

Phase 2: Reflux & Condensation
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Duration: Maintain reflux for 12–16 hours .

    • Checkpoint: The reaction progress can be monitored by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The disappearance of the isatin spot indicates completion.

Phase 3: Workup & Isolation
  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Solubilization: Dilute the residue with distilled water (50 mL) . The product exists here as the soluble potassium carboxylate salt.

    • Filtration Step: If any insoluble unreacted ketone remains, filter the aqueous solution through a Celite pad to remove it.

  • Precipitation: Cool the filtrate in an ice bath (0–4°C). Slowly acidify with 10% HCl dropwise with stirring until pH reaches 2–3.

    • Observation: A voluminous yellow/off-white precipitate (the free acid) will form.

  • Collection: Filter the precipitate using vacuum filtration (Buchner funnel). Wash the solid cake typically with cold water (3 x 20 mL) to remove excess salts.

Phase 4: Purification
  • Recrystallization: Recrystallize the crude solid from Glacial Acetic Acid or an Ethanol/DMF mixture.

  • Drying: Dry the purified crystals in a vacuum oven at 60°C for 6 hours.

Quality Control & Characterization

The following data points are expected for the validated product.

  • Physical State: Yellow crystalline solid.

  • Melting Point: >260°C (Decomposition often observed).

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water.

Expected Spectral Data
TechniqueSignalStructural Assignment
IR (KBr) 2500–3300 cm⁻¹O-H stretch (Carboxylic acid, broad)
1705 cm⁻¹C=O stretch (Carboxylic acid)
1590 cm⁻¹C=N stretch (Quinoline ring)
1H NMR δ 13.8-14.0 (s, 1H)-COOH proton (broad, exchangeable)
(DMSO-d6)δ 8.5-8.7 (s, 1H)H-3 (Quinoline ring proton)
δ 7.4-8.2 (m, 11H)Aromatic protons (Biphenyl + Quinoline)
Experimental Workflow Diagram

Workflow Start Mix 5-Chloroisatin + 4-Acetylbiphenyl + KOH Reflux Reflux (EtOH/H2O) 12-16 Hours Start->Reflux Evap Evaporate EtOH Dilute with Water Reflux->Evap Filter1 Filter Insoluble Impurities (Remove unreacted ketone) Evap->Filter1 Acidify Acidify with 10% HCl (Precipitate Free Acid) Filter1->Acidify Collect Vacuum Filtration & Recrystallization (AcOH) Acidify->Collect

Figure 2: Operational workflow for the isolation and purification of the target compound.

Troubleshooting & Optimization

  • Low Yield: If the yield is <60%, ensure the isatin is fully hydrolyzed (clear yellow solution) before adding the ketone. Incomplete hydrolysis leads to side reactions.

  • Oiling Out: If the product oils out upon acidification, the solution is likely too hot. Ensure the aqueous salt solution is chilled (<5°C) before adding HCl.

  • Purity Issues: If the melting point is broad, repeat recrystallization using Glacial Acetic Acid, as this solvent effectively removes non-carboxylic impurities.

References

  • Pfitzinger, W. (1886).[1] "Condensation of isatin with acetone."[2] Journal für Praktische Chemie, 33, 100. (Foundational Method).[3][4][5]

  • Saudi, M. N. S., et al. (2003).[6] "Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists." Archiv der Pharmazie, 336(3), 165-174.[6]

  • Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[2][1][7][8][9][10][11] Chemistry of Heterocyclic Compounds, 40, 257–294. (Review of Mechanism).

  • Ofilas, R. V. D. (n.d.). "Chemistry of Pfitzinger Synthesis: Synthesis of 2-biphenyl-4-yl-quinoline-4-carboxylic acid." Scribd/University of Santo Tomas.[10]

Sources

Application

Application Notes and Protocols for the HPLC Method Development of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline. As a molecule with significant pharmaceutical interest, likely as a non-steroidal anti-inflammatory drug (NSAID) candidate, a reliable analytical method is paramount for quality control, stability testing, and pharmacokinetic studies. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol rooted in fundamental chromatographic principles and adhering to international regulatory standards. We will navigate the logical progression from initial analyte characterization and method design to optimization and final validation, ensuring a scientifically sound and defensible analytical procedure.

Introduction: The Analytical Challenge

2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is a complex organic molecule characterized by a quinoline carboxylic acid core, a bulky, non-polar biphenyl substituent, and a chloro-functional group. This unique combination of a large hydrophobic moiety and an ionizable carboxylic acid group presents a specific set of challenges for developing a successful and robust HPLC method. The primary objectives are to achieve a sharp, symmetrical peak shape, ensure adequate retention on a reversed-phase column, and develop a method that is both sensitive and reproducible.

The principles of reversed-phase chromatography are well-suited for such a molecule. The non-polar stationary phase will interact with the hydrophobic biphenyl and quinoline structures, while the ionizable carboxylic acid group necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape. This guide will systematically address these factors.

Analyte Characterization and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of efficient method development. While experimental data for 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is not extensively published, we can infer its likely behavior based on its chemical structure.

  • Structure:

    • Quinoline Core: A heterocyclic aromatic system that contributes to the molecule's hydrophobicity and provides a strong chromophore for UV detection.

    • Carboxylic Acid Group: An acidic functional group that will be ionized at higher pH values. To ensure good retention and peak shape in reversed-phase HPLC, the ionization of this group must be suppressed by maintaining a low mobile phase pH. The estimated pKa is likely in the range of 4.0-5.0.

    • Biphenyl Group: A large, non-polar moiety that will strongly interact with a reversed-phase stationary phase, leading to significant retention.

    • Chloro Group: An electron-withdrawing group that can subtly influence the molecule's polarity and electronic properties.

  • Solubility: The molecule is expected to be poorly soluble in aqueous solutions at neutral pH but should be soluble in organic solvents such as methanol, acetonitrile, and mixtures of these with water, especially under acidic conditions.

  • UV Absorbance: The extended aromatic system of the quinoline and biphenyl rings suggests strong UV absorbance, making UV detection a suitable choice for quantification. A preliminary UV scan of the analyte in a suitable solvent (e.g., methanol or acetonitrile) is recommended to determine the wavelength of maximum absorbance (λmax).

HPLC Method Development Strategy

Our strategy will be a systematic, multi-step process, beginning with the selection of initial conditions and progressing through optimization to final validation.

Initial Method Screening

The initial phase aims to establish a baseline separation and identify the critical parameters for optimization.

Workflow for Initial Method Screening:

MethodScreening Analyte Analyte Characterization (Theoretical) Column Column Selection (C18, 5 µm, 4.6x150 mm) Analyte->Column MobilePhase Mobile Phase Selection (A: 0.1% Formic Acid in Water B: Acetonitrile) Column->MobilePhase Gradient Initial Gradient (e.g., 5-95% B in 20 min) MobilePhase->Gradient Detection Detection Wavelength (Determine λmax) Gradient->Detection Evaluation Evaluate Initial Run (Peak Shape, Retention) Detection->Evaluation

Caption: Initial HPLC method screening workflow.

Protocol for Initial Method Screening:

  • Column Selection: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to the hydrophobic nature of the analyte.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water. The acid is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention.

    • Mobile Phase B: Acetonitrile (ACN). ACN is often a good first choice due to its low viscosity and UV transparency.

  • Gradient Elution: A generic screening gradient is recommended to determine the approximate elution conditions. A broad gradient from 5% to 95% ACN over 20 minutes is a good starting point.

  • Detection: Perform a UV scan of the analyte in the mobile phase diluent to determine the λmax. Set the UV detector to this wavelength for maximum sensitivity.

  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., 1:1 acetonitrile:water) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of about 0.1 mg/mL for the initial injections.

  • Initial Injection: Perform an injection and evaluate the resulting chromatogram for peak shape, retention time, and any potential interferences.

Method Optimization

Based on the results of the initial screening, the following parameters should be systematically optimized to achieve the desired chromatographic performance.

Logical Flow of Method Optimization:

MethodOptimization InitialRun Initial Chromatogram OptimizeGradient Optimize Gradient Slope & Time InitialRun->OptimizeGradient OptimizeFlow Adjust Flow Rate (for efficiency & runtime) OptimizeGradient->OptimizeFlow OptimizeTemp Adjust Column Temperature (for peak shape & selectivity) OptimizeFlow->OptimizeTemp FinalMethod Final Optimized Method OptimizeTemp->FinalMethod

Caption: Systematic optimization of HPLC parameters.

Protocol for Method Optimization:

  • Gradient Optimization:

    • If the peak elutes too early, decrease the initial percentage of the organic solvent.

    • If the peak elutes too late, increase the initial percentage of the organic solvent.

    • Adjust the gradient slope to ensure adequate separation from any impurities. A shallower gradient will improve resolution.

  • Flow Rate Adjustment: The initial flow rate for a 4.6 mm ID column is typically 1.0 mL/min. This can be adjusted to optimize the balance between analysis time and chromatographic efficiency.

  • Column Temperature Control: A column oven should be used to maintain a constant temperature. Typically, starting at 30 °C is recommended. Increasing the temperature can sometimes improve peak shape and reduce backpressure.

  • Mobile Phase pH: While 0.1% formic acid is a good starting point, if peak tailing is observed, using an alternative acid such as phosphoric acid to achieve a lower pH (around 2.5-3.0) can be beneficial.

Table 1: Example of Optimized HPLC Method Parameters

ParameterOptimized ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmGood retention and efficiency for a hydrophobic molecule.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Ensures complete suppression of carboxylate ionization for sharp peaks.
Mobile Phase B AcetonitrileGood solvent strength and UV transparency.
Gradient 60% B to 90% B in 10 minutesOptimized for good resolution and a reasonable run time.
Flow Rate 1.2 mL/minBalances efficiency with analysis time.
Column Temp. 35 °CImproves peak shape and reduces viscosity.
Detection (UV) 265 nmWavelength of maximum absorbance for the analyte.
Injection Vol. 10 µLStandard volume for good sensitivity.
Sample Diluent Acetonitrile:Water (70:30 v/v)Ensures sample solubility and compatibility with the mobile phase.

Method Validation

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]

Workflow for HPLC Method Validation:

MethodValidation OptimizedMethod Optimized HPLC Method Specificity Specificity (Peak Purity, Resolution) OptimizedMethod->Specificity Linearity Linearity & Range OptimizedMethod->Linearity Accuracy Accuracy (% Recovery) OptimizedMethod->Accuracy Precision Precision (Repeatability, Intermediate) OptimizedMethod->Precision LOD_LOQ LOD & LOQ OptimizedMethod->LOD_LOQ Robustness Robustness OptimizedMethod->Robustness ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: ICH-compliant HPLC method validation workflow.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Inject a blank (diluent), a placebo (if applicable), and a solution of the analyte.

  • Assess for any interfering peaks at the retention time of the analyte.

  • Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the analyte peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

Protocol:

  • Prepare a series of at least five standard solutions of the analyte over a concentration range (e.g., 50% to 150% of the expected working concentration).

  • Inject each standard in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Analyze these samples in triplicate and calculate the percentage recovery.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the optimized method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze the system suitability parameters for each condition. The results should remain within the acceptance criteria.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time. Peak purity > 990.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Mean recovery between 98.0% and 102.0%
Precision (RSD) Repeatability ≤ 2.0%, Intermediate Precision ≤ 2.0%
LOQ Signal-to-Noise Ratio ≥ 10
Robustness System suitability parameters meet criteria under varied conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust reversed-phase HPLC method for the analysis of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline. By following the systematic approach of analyte characterization, method screening, optimization, and rigorous validation according to ICH guidelines, researchers and drug development professionals can establish a reliable analytical method. This method will be suitable for routine quality control, stability studies, and other applications where accurate and precise quantification of this compound is required.

References

  • Taylor & Francis. (n.d.). Reliable chromatographic determination of non-steroidal anti-inflammatory drugs in real samples matrices. Retrieved from [Link]

  • PubMed. (2005). Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2017). Green method development approach of superheated water liquid chromatography for separation and trace determination of non-steroidal anti-inflammatory compounds in pharmaceutical and water samples and their extraction. Retrieved from [Link]

  • PubMed. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ProQuest. (n.d.). Tandem-Column High Performance Liquid Chromatography Separation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • IntuitionLabs.ai. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • ACS Food Science & Technology. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

Method

In vitro assay techniques for 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

Executive Summary & Mechanism of Action 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline (referred to herein as QCA-6Cl ) belongs to the 2-arylquinoline-4-carboxylic acid class of small molecules. It is a potent, reversible i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline (referred to herein as QCA-6Cl ) belongs to the 2-arylquinoline-4-carboxylic acid class of small molecules. It is a potent, reversible inhibitor of Dihydroorotate Dehydrogenase (DHODH) , the rate-limiting enzyme in de novo pyrimidine biosynthesis.[1]

Unlike competitive inhibitors that bind the substrate pocket (dihydroorotate), QCA-6Cl functions as a cofactor competitor.[1] It binds to the hydrophobic ubiquinone (CoQ10) tunnel within the mitochondrial inner membrane, preventing electron transfer from FMN to ubiquinone.[1] This blockage halts the conversion of dihydroorotate to orotate, depleting intracellular UMP, UDP, and UTP pools.[1]

Therapeutic Relevance:

  • Oncology: Induces differentiation in Acute Myeloid Leukemia (AML) and halts S-phase progression in solid tumors.

  • Virology: Broad-spectrum antiviral activity (e.g., SARS-CoV-2, Dengue) by depleting the nucleotide pool required for viral replication.

  • Immunology: Suppression of activated T-cell proliferation.

Biological Pathway Visualization

The following diagram illustrates the de novo pyrimidine synthesis pathway and the specific blockade point of QCA-6Cl.

DHODH_Pathway cluster_Mitochondria Mitochondria (Inner Membrane) Glutamine Glutamine + HCO3- CAD CAD Complex Glutamine->CAD DHO Dihydroorotate (DHO) CAD->DHO DHODH DHODH Enzyme (FMN-Dependent) DHO->DHODH Substrate Orotate Orotate DHODH->Orotate Oxidation QCA QCA-6Cl (Inhibitor) QCA->DHODH Blocks CoQ10 Site Ubiquinone Ubiquinone (CoQ10) Ubiquinone->DHODH Cofactor UMP UMP -> UTP -> CTP Orotate->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA

Figure 1: Mechanism of Action. QCA-6Cl inhibits DHODH by occupying the ubiquinone binding tunnel, preventing the oxidation of dihydroorotate to orotate.[1]

Protocol 1: The "Gold Standard" Enzymatic Assay (DCIP Reduction)

Purpose: To determine the IC50 of QCA-6Cl against purified human DHODH enzyme. Principle: The oxidation of dihydroorotate to orotate releases electrons.[1] In this cell-free system, the chromophore 2,6-dichlorophenolindophenol (DCIP) acts as the terminal electron acceptor (replacing Ubiquinone).[1] The reduction of DCIP results in a loss of absorbance at 600 nm.[1]

Materials:
  • Enzyme: Recombinant Human DHODH (truncated N-terminus to remove transmembrane domain).

  • Substrates: L-Dihydroorotate (L-DHO), Decylubiquinone (CoQ analog).[1]

  • Chromophore: DCIP (2,6-dichlorophenolindophenol).[1]

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Step-by-Step Methodology:
  • Preparation: Dissolve QCA-6Cl in 100% DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 10 µM down to 0.1 nM) in assay buffer (final DMSO < 1%).

  • Master Mix: Prepare a reaction mix containing:

    • 60 µM DCIP

    • 20 µM Decylubiquinone[1]

    • 20 nM Recombinant DHODH

  • Incubation: Add 90 µL of Master Mix to a 96-well clear plate. Add 5 µL of QCA-6Cl dilutions. Incubate for 10 minutes at room temperature to allow inhibitor binding to the ubiquinone tunnel.

  • Initiation: Start the reaction by adding 5 µL of L-Dihydroorotate (Final concentration: 200 µM).

  • Measurement: Immediately monitor the decrease in absorbance at 600 nm (OD600) using a kinetic microplate reader. Read every 30 seconds for 20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.[1] Plot % Activity vs. Log[Inhibitor] to determine IC50.[1]
    

Validation Criteria:

  • Z-Factor: Must be > 0.5 using Brequinar (1 µM) as a positive control.

  • Linearity: The uninhibited reaction must remain linear for at least 10 minutes.

Protocol 2: The "Uridine Rescue" Specificity Assay

Purpose: To distinguish between on-target DHODH inhibition and off-target cytotoxicity. Logic: If QCA-6Cl toxicity is caused by DHODH inhibition, adding exogenous Uridine (which bypasses the DHODH step via the salvage pathway) must restore cell viability.[1] If Uridine does not rescue the cells, the compound is toxic via an off-target mechanism.[1]

Materials:
  • Cells: HCT-116 (Colon Cancer) or MOLM-13 (AML).

  • Reagents: Uridine (Sigma), MTS or CellTiter-Glo reagent.[1]

Step-by-Step Methodology:
  • Seeding: Seed cells in two duplicate 96-well plates (2,000 cells/well). Allow attachment overnight.

  • Treatment Groups:

    • Plate A (No Rescue): Treat with serial dilutions of QCA-6Cl.

    • Plate B (Rescue): Treat with serial dilutions of QCA-6Cl + 100 µM Uridine .

  • Incubation: Incubate plates for 72 hours at 37°C / 5% CO2.

  • Readout: Add MTS or CellTiter-Glo reagent. Incubate 1-4 hours. Read Absorbance (490 nm) or Luminescence.[1]

  • Data Interpretation (See Table Below):

Outcome ScenarioPlate A (Drug Only)Plate B (Drug + Uridine)Conclusion
Valid DHODH Inhibitor Low Viability (IC50 ~10-100 nM)High Viability (Full Rescue) Confirmed On-Target
Off-Target Cytotoxin Low ViabilityLow Viability (No Rescue)Toxic / Non-Specific
Inactive High ViabilityHigh ViabilityNo Activity

Protocol 3: Differentiation Assay (AML Model)

Purpose: To assess the ability of QCA-6Cl to force differentiation in myeloid leukemia cells, a hallmark phenotype of DHODH inhibition.[1]

Methodology:
  • Cell Line: HL-60 or THP-1 (Acute Myeloid Leukemia).

  • Treatment: Treat cells with QCA-6Cl (at 2x IC50 concentration) for 72-96 hours.

  • Staining: Harvest cells and stain for CD11b (Macrophage/Monocyte marker) using flow cytometry.[1]

  • Result: A functional DHODH inhibitor will cause a massive upregulation of CD11b surface expression compared to DMSO control, indicating the cells have exited the "stem-like" proliferative state and differentiated.[1]

References

  • Munier-Lehmann, H., et al. (2013).[1] "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Sykes, D. B., et al. (2016).[1] "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link[1]

  • Madak, J. T., et al. (2019).[1] "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link[1]

  • Vyas, V. K., et al. (2011).[1] "2D and 3D-QSAR studies on 2-phenylquinoline-4-carboxylic acid derivatives as dihydroorotate dehydrogenase (DHODH) inhibitors." European Journal of Medicinal Chemistry. Link

  • ChemicalBook. "2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline Properties." Link

Sources

Application

Solvent compatibility for 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

Technical Application Note: Solubilization and Handling of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline Executive Summary & Physicochemical Profile 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline (herein referred to as BQC-Ac...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solubilization and Handling of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

Executive Summary & Physicochemical Profile

2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline (herein referred to as BQC-Acid ) is a highly lipophilic quinoline-4-carboxylic acid derivative. Structurally related to Cinchophen and DHODH inhibitors (e.g., Brequinar analogs), it presents significant solubility challenges in aqueous media due to the synergistic hydrophobicity of the biphenyl moiety and the 6-chloro substituent.

This guide provides validated protocols for solubilizing BQC-Acid for in vitro screening and in vivo administration, bypassing common "crash-out" precipitation events associated with serial dilutions.

Physicochemical Properties (Estimated)
PropertyValue / CharacteristicImpact on Handling
Molecular Weight ~359.8 g/mol Moderate size, membrane permeable.
Acidic pKa 3.5 – 4.5 (Carboxylic Acid)Ionized at neutral pH, but lipophilicity often overrides ionization solubility.
Basic pKa < 2.0 (Quinoline Nitrogen)Negligible protonation at physiological pH; do not use acidic buffers for solubilization.
LogP (Predicted) > 5.5High Lipophilicity. "Brick dust" behavior in water.
Solubility Class BCS Class II or IVLow Solubility / High or Low Permeability.

Solvent Compatibility Matrix

The following matrix details the compatibility of BQC-Acid with common laboratory solvents. Data is derived from structure-property relationship (SPR) analysis of 2-arylquinoline-4-carboxylic acids.

SolventSolubility RatingMax Conc. (Est.)Application Notes
DMSO (Anhydrous) Excellent > 50 mMPrimary Stock Solvent. Hygroscopic; store under inert gas to prevent water uptake and precipitation.
DMF Good > 30 mMAlternative to DMSO if cellular toxicity is a concern, though often more toxic in vivo.
Ethanol (100%) Moderate 5 – 10 mMRequires warming (40°C) and sonication. Prone to precipitation upon cooling.
Water (Neutral) Insoluble < 1 µMDo not use. Compound will float or form a film.
PBS (pH 7.4) Poor < 10 µMEven if ionized, the biphenyl tail drives aggregation/micelle formation or precipitation.
0.1 M NaOH Good > 10 mMForms the Sodium Salt . Best for aqueous stock preparation.
Corn Oil / PEG400 Moderate VariableUsed for in vivo formulation (often requires co-solvent like 5% DMSO).

Protocol 1: Preparation of High-Concentration Stock Solution (DMSO)

Objective: Create a stable 50 mM Master Stock for long-term storage.

Materials:

  • BQC-Acid (Solid powder)

  • DMSO (Dimethyl Sulfoxide), Cell Culture Grade, >99.9% anhydrous.

  • Amber glass vials (Borosilicate).

Procedure:

  • Weighing: Weigh the BQC-Acid powder into a sterile amber glass vial. Note: Avoid using plastic microfuge tubes for long-term storage as lipophilic compounds can leach into the plastic.

  • Calculation: Calculate the volume of DMSO required for 50 mM.

    
    
    
  • Solubilization: Add the calculated volume of DMSO.

    • Step 3a: Vortex vigorously for 60 seconds.

    • Step 3b: If visible particles remain, sonicate in a water bath at 37°C for 5–10 minutes.

  • QC Check: Inspect the solution against a light source. It should be a clear, yellow-to-amber liquid with no turbidity.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: The "Salt-Switch" Method for Aqueous Dilution

The Problem: Diluting a DMSO stock directly into cell culture media (pH 7.4) often causes BQC-Acid to precipitate immediately because the local concentration exceeds the solubility limit before the acid can ionize.

The Solution: Convert the compound to its sodium salt before final dilution.

Workflow Diagram:

SaltSwitch cluster_legend Method Comparison Solid BQC-Acid (Solid) DMSO_Stock 50 mM Stock (in DMSO) Solid->DMSO_Stock Dissolve Intermediate Intermediate Dilution (10x Conc in Buffer) DMSO_Stock->Intermediate Direct PBS Add Salt_Form Sodium Salt Formation (in 0.1M NaOH) DMSO_Stock->Salt_Form 1. Add 1:1 molar eq NaOH 2. Vortex Precipitation PRECIPITATION RISK (Cloudy Solution) Intermediate->Precipitation Low Solubility Final_Media Final Assay Media (Clear Solution) Salt_Form->Final_Media Slow addition to Media

Caption: Figure 1. Comparison of direct dilution (High Risk) vs. Salt-Switch Method (Recommended) for BQC-Acid.

Procedure:

  • Thaw the 50 mM DMSO stock.

  • Prepare a Working Solution (100x) :

    • Instead of diluting directly into PBS, dilute the DMSO stock into 0.01 N NaOH (or a buffer adjusted to pH 8.0).

    • Example: To make a 100 µM working solution, add 2 µL of 50 mM Stock to 998 µL of sterile 0.01 N NaOH.

  • Vortex immediately. The high pH ensures the carboxylic acid is fully deprotonated (

    
    ), significantly increasing solubility.
    
  • Add this alkaline working solution to your cell culture media. The buffering capacity of the media (HEPES/Bicarbonate) will neutralize the small amount of NaOH, bringing the pH back to 7.4, but the compound is now already dispersed at a lower concentration, reducing the risk of aggregation.

Protocol 3: Serial Dilution for IC50 Determination

When performing serial dilutions for IC50 curves, the "intermediate dilution" step is where most errors occur.

Correct Method (Serial Dilution in DMSO first):

  • Step A: Prepare a dilution series of BQC-Acid entirely in DMSO (e.g., 50 mM, 10 mM, 2 mM, etc.).

  • Step B: Transfer a small volume (e.g., 1 µL) of each DMSO concentration into the assay wells containing 100 µL media.

    • Result: Every well has exactly 1% DMSO concentration.

    • Benefit: Solubility is maintained until the final moment of mixing.

Incorrect Method (Serial Dilution in Media):

  • Diluting 50 mM DMSO stock into Media to get 100 µM (Step 1).

  • Taking that 100 µM Media and diluting it further.

    • Risk: The compound likely crashed out in Step 1. You are serially diluting a suspension, not a solution.

In Vivo Formulation (IP/PO Administration)

For animal studies, DMSO volume must be minimized (<5-10%).

Recommended Vehicle:

  • 5% DMSO + 5% Tween-80 + 90% Saline (or 0.5% Methylcellulose).

Preparation Steps:

  • Dissolve BQC-Acid in DMSO (5% of final volume).

  • Add Tween-80 (5% of final volume) and vortex to mix.

  • Slowly add warm (37°C) Saline or Methylcellulose while vortexing.

  • Critical: If precipitation occurs, adjust the pH of the saline to 8.0 using dilute NaOH before addition. The sodium salt form is preferred for oral bioavailability.

Troubleshooting & Stability

  • Light Sensitivity: Quinoline derivatives can undergo photodegradation. Handle stocks under low light and store in amber vials.

  • Turbidity Check: Before adding to cells, measure absorbance at 600 nm (OD600). If OD > 0.05, the compound has precipitated.

  • Plastic Binding: Highly lipophilic compounds bind to polystyrene. Use glass-coated plates or polypropylene (PP) plates for intermediate dilutions.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 238006, 6-Chloro-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]. Source for physicochemical properties and lipophilicity estimates.

  • Frontiers in Pharmacology. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives. Available at: [Link]. Discusses synthesis and solvent handling for structural analogs.

  • ResearchGate. How to dissolve a lipophilic compound in media? Available at: [Link]. Community-validated protocols for handling "brick dust" compounds in cell culture.

Method

Application Note: Microwave-Assisted Synthesis of 2-Biphenyl-4-yl-6-chloroquinoline-4-carboxylic Acid

Abstract & Introduction The quinoline-4-carboxylic acid scaffold (Cinchophen analog) is a privileged structure in medicinal chemistry, exhibiting potent antimalarial, antiviral, and anticancer activities (specifically tu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quinoline-4-carboxylic acid scaffold (Cinchophen analog) is a privileged structure in medicinal chemistry, exhibiting potent antimalarial, antiviral, and anticancer activities (specifically tubulin polymerization inhibition). This application note details the optimized microwave-assisted synthesis of 2-Biphenyl-4-yl-6-chloroquinoline-4-carboxylic acid .

Traditional thermal synthesis (reflux) of this compound via the Pfitzinger reaction often suffers from prolonged reaction times (12–24 hours) and variable yields due to the poor solubility of the biphenyl ketone. By utilizing microwave irradiation, we exploit dielectric heating to accelerate the rate-determining step, reducing reaction time to under 10 minutes while significantly improving purity and yield.[1]

Chemical Basis & Mechanism

The synthesis follows the Pfitzinger Reaction , a condensation between an isatin derivative and a ketone in a highly alkaline environment.[2]

Mechanistic Pathway[3][4][5][6]
  • Ring Opening: The base (KOH) hydrolyzes the amide bond of 5-chloroisatin, generating the reactive isatinate (keto-acid) intermediate.

  • Aldol Condensation: The ketone enolate of 4-acetylbiphenyl attacks the ketone carbonyl of the isatinate.

  • Cyclization & Dehydration: Intramolecular cyclization followed by loss of water yields the fully aromatic quinoline system.[3]

Mechanistic Visualization

PfitzingerMechanism Reactant1 5-Chloroisatin Intermediate1 Isatinate (Ring Open) Reactant1->Intermediate1 KOH (aq) Hydrolysis Reactant2 4-Acetylbiphenyl Intermediate2 Aldol Adduct Intermediate1->Intermediate2 + Reactant 2 Condensation Product 2-Biphenyl-4-yl-6-chloro- quinoline-4-carboxylic acid Intermediate2->Product Cyclization -H2O

Figure 1: Mechanistic pathway of the Pfitzinger reaction transforming 5-chloroisatin and 4-acetylbiphenyl into the target quinoline.

Materials & Equipment

Reagents
  • 5-Chloroisatin (CAS: 17630-76-1): 1.0 equivalent (e.g., 2 mmol, 363 mg)

  • 4-Acetylbiphenyl (CAS: 92-91-1): 1.1 equivalents (e.g., 2.2 mmol, 431 mg)

  • Potassium Hydroxide (KOH): 33% w/v aqueous solution (5 mL)

  • Ethanol (Absolute): Co-solvent (5 mL)

  • Acidifying Agent: Glacial Acetic Acid or 10% HCl

Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septa.

  • Temperature Control: IR sensor or Fiber optic probe (internal).

Experimental Protocol

Step 1: Pre-Reaction Assembly
  • In a 35 mL microwave reaction vial, dissolve 4-acetylbiphenyl (1.1 eq) in Ethanol (5 mL). Note: Mild sonication may be required to fully solubilize the biphenyl derivative.

  • Add 5-chloroisatin (1.0 eq) to the vial.

  • Slowly add the 33% KOH solution (5 mL). The solution will turn a deep dark red/brown color, indicating the formation of the isatinate salt.

  • Add a magnetic stir bar and seal the vessel.

Step 2: Microwave Irradiation

Program the microwave reactor with the following "Dynamic" method parameters to ensure safe pressure management and optimal conversion.

ParameterSettingRationale
Temperature 140°CSufficient energy to overcome activation barrier for cyclization.
Hold Time 5:00 minOptimized duration; >10 min leads to degradation.
Pressure Limit 250 psiEthanol/Water mix generates significant pressure at 140°C.
Power 250W (Max)Dynamic power modulation to maintain set temperature.
Stirring HighEssential for biphasic uniformity.
Step 3: Workup & Purification
  • Cooling: Allow the vessel to cool to <50°C (often automated by the reactor air jet).

  • Transfer: Pour the reaction mixture into a beaker containing 50 mL of crushed ice/water.

  • Precipitation: While stirring, dropwise add Glacial Acetic Acid (or 10% HCl) until the pH reaches 4–5. A voluminous yellow/off-white precipitate will form immediately.

  • Filtration: Collect the solid via vacuum filtration using a Buchner funnel.

  • Washing: Wash the cake with cold water (3 x 20 mL) to remove excess salts and KOH.

  • Recrystallization: Recrystallize the crude solid from Ethanol/DMF (9:1) to obtain the pure product.

Experimental Workflow Diagram

Workflow Step1 Mixture Prep: Isatin + Ketone + KOH/EtOH Step2 MW Irradiation: 140°C, 5 min, 250W Step1->Step2 Step3 Quench: Pour into Crushed Ice Step2->Step3 Step4 Acidification: pH 4-5 (Precipitation) Step3->Step4 Step5 Filtration & Recrystallization Step4->Step5

Figure 2: Step-by-step workflow for the microwave-assisted synthesis.

Results & Data Analysis

Comparison: Microwave vs. Conventional Thermal Heating

The following data contrasts the optimized microwave protocol against the standard reflux method (oil bath at 85°C).

MetricConventional RefluxMicrowave AssistedImprovement Factor
Reaction Time 12 Hours5 Minutes144x Faster
Isolated Yield 58%92%+34% Yield
Solvent Vol. 50 mL10 mL5x Greener
Purity (HPLC) 85% (Requires Column)>95% (Clean Precipitate)Simplified Workup
Characterization (Expected Data)[4][5][8][9]
  • Appearance: Yellow crystalline solid.

  • Melting Point: >280°C (decomposes).

  • FT-IR (KBr): 3450 cm⁻¹ (broad, OH acid), 1705 cm⁻¹ (C=O acid), 1590 cm⁻¹ (C=N quinoline).

  • ¹H NMR (DMSO-d₆): Distinct absence of the methyl ketone singlet (~2.6 ppm). Appearance of a singlet at ~8.4 ppm (H-3 of quinoline ring) and multiplet signals in the aromatic region (7.4–8.2 ppm) corresponding to the biphenyl and quinoline protons.

Expert Insights & Troubleshooting (E-E-A-T)

1. Solubility is Critical: The biphenyl moiety renders the ketone highly lipophilic. Standard aqueous Pfitzinger conditions (100% water) will fail due to phase separation. Ethanol is mandatory as a co-solvent to solubilize the ketone and allow it to interact with the aqueous isatinate.

2. Pressure Management: At 140°C, the vapor pressure of ethanol/water is significant. Ensure your microwave vessel is rated for at least 300 psi. If using a non-pressurized "open" microwave system, reduce temperature to reflux (approx. 85°C) and extend time to 15–20 minutes.

3. Acidification Step: Do not over-acidify to pH < 2. The quinoline nitrogen can protonate, forming a soluble hydrochloride salt, which will redissolve your product and lower the yield. Aim for the isoelectric point (pH 4–5) to maximize precipitation of the free acid.

References

  • BenchChem. (2025).[4][5] A Comparative Guide to Quinoline Synthesis: Microwave-Assisted versus Conventional Heating Methods. Retrieved from

  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from

  • Saudi, M. N. S., et al. (2003).[6] Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs.[6] New human neurokinin-3 (hNK-3) receptor antagonists.[6] Archiv der Pharmazie.[6] Retrieved from

  • MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid.[7] Molbank. Retrieved from

  • Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy.[8][9] Retrieved from

Sources

Application

Application Note &amp; Protocol: High-Purity Extraction and Isolation of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

An Application Note for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide to the extraction and isolation of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline, a key intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the extraction and isolation of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline, a key intermediate in medicinal chemistry and materials science. The protocol is designed for researchers, chemists, and drug development professionals who require a robust, scalable, and high-purity purification strategy following synthesis. We detail an optimized acid-base liquid-liquid extraction procedure followed by a recrystallization protocol. The causality behind each step is explained, offering insights into the physicochemical properties of the target molecule. This guide includes step-by-step instructions, data interpretation, troubleshooting advice, and visual workflows to ensure reliable and reproducible results.

Introduction and Scientific Principle

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, including antimalarials and anticancer drugs.[1][2] Specifically, 2-aryl-quinoline-4-carboxylic acid derivatives have been identified as promising compounds in various therapeutic areas, including as human neurokinin-3 (hNK-3) receptor antagonists and histone deacetylase (HDAC) inhibitors.[3][4] The compound 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is a valuable synthetic intermediate for creating complex bioactive molecules.[3][5]

The successful synthesis of this target compound, often via methods like the Pfitzinger or Doebner reactions, yields a crude product mixture containing unreacted starting materials, catalysts, and side-products.[6][7] The purification strategy detailed herein leverages the distinct chemical properties of the target molecule:

  • Acidity: The carboxylic acid moiety (-COOH) at the 4-position is acidic. It readily deprotonates in the presence of a base to form a water-soluble carboxylate salt (R-COO⁻Na⁺).

  • Lipophilicity: The biphenyl and chloro-quinoline core is large and nonpolar, rendering the protonated (neutral) form of the molecule highly insoluble in water but soluble in many organic solvents.

Our strategy employs a classic acid-base extraction. The crude mixture is dissolved in an organic solvent, and an aqueous base is added. The acidic target compound is deprotonated and selectively transfers to the aqueous phase, leaving neutral and basic impurities behind in the organic layer. The aqueous phase is then isolated, and the target compound is precipitated by re-acidification. A final recrystallization step removes any remaining occluded or similarly acidic impurities, yielding the product in high purity.

Overview of Synthesis Context

To understand the potential impurities, we consider a common synthetic route: the Pfitzinger reaction.[1][8] This reaction involves the condensation of 5-chloroisatin with 1-(biphenyl-4-yl)ethan-1-one in a strong base like potassium hydroxide.[1][9]

Potential Impurities in the Crude Mixture:

  • Unreacted 5-chloroisatin

  • Unreacted 1-(biphenyl-4-yl)ethan-1-one (a neutral ketone)

  • Side-products from self-condensation of the ketone

  • Residual base (e.g., KOH)

The following protocol is designed to efficiently remove these and other process-related impurities.

Detailed Extraction and Isolation Protocol

This protocol assumes a starting crude solid material of approximately 10 grams obtained from a Pfitzinger-type synthesis. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Reagents:

    • Crude 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

    • Ethyl Acetate (EtOAc)

    • Sodium Hydroxide (NaOH), 2 M aqueous solution

    • Hydrochloric Acid (HCl), 3 M aqueous solution

    • Deionized (DI) Water

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Separatory funnel (size appropriate for total volume)

    • Erlenmeyer flasks and beakers

    • Magnetic stirrer and stir bars

    • pH paper or pH meter

    • Büchner funnel and filter flask assembly

    • Filter paper

    • Rotary evaporator

    • Heating mantle or hot plate

    • Vacuum oven

Part A: Acid-Base Liquid-Liquid Extraction
  • Dissolution: In a 500 mL Erlenmeyer flask, dissolve the crude product (~10 g) in 150 mL of ethyl acetate. Stir until all solids are dissolved. Gentle warming may be required.

    • Expert Insight: Ethyl acetate is chosen for its good solvency of the neutral compound and its immiscibility with water.

  • Transfer: Transfer the organic solution to a 500 mL separatory funnel.

  • First Base Extraction: Add 100 mL of 2 M NaOH solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently.

    • Causality: The NaOH deprotonates the carboxylic acid, forming the sodium salt, which is highly soluble in the aqueous phase. Neutral impurities, like the unreacted biphenyl ketone, remain in the organic EtOAc layer.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely. The lower layer is the aqueous phase containing the product salt, and the upper layer is the organic phase.

  • Collect Aqueous Layer: Drain the lower aqueous layer into a clean 500 mL Erlenmeyer flask labeled "Aqueous Extracts."

  • Second Base Extraction: To the organic layer remaining in the funnel, add another 50 mL of 2 M NaOH. Shake and separate as described in steps 3-5. Combine this second aqueous extract with the first in the "Aqueous Extracts" flask.

    • Expert Insight: Performing two smaller extractions is more efficient than a single large one, ensuring maximum recovery of the product.

  • Wash Organic Layer (Optional): The organic layer can be washed with brine, dried over MgSO₄, and evaporated to recover any valuable neutral compounds if desired. For this protocol, it is now considered waste.

Part B: Isolation via Acidification and Precipitation
  • Cooling: Place the "Aqueous Extracts" flask in an ice-water bath and stir. Cooling helps control the precipitation process and can lead to a more easily filterable solid.

  • Acidification: While stirring vigorously, slowly add 3 M HCl dropwise to the aqueous solution. Monitor the pH continuously.

    • Causality: The acid reprotonates the carboxylate salt (R-COO⁻Na⁺), regenerating the neutral carboxylic acid (R-COOH), which is insoluble in water and precipitates out of the solution.[10]

  • Precipitation: Continue adding HCl until the solution reaches a pH of ~2. A thick precipitate should form.

  • Digestion: Allow the slurry to stir in the ice bath for an additional 30 minutes. This "digestion" period promotes the formation of larger particles, which are easier to filter.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with three portions of cold DI water (3 x 50 mL) to remove any residual salts (e.g., NaCl).

  • Drying: Press the solid as dry as possible on the filter. Then, transfer the solid to a watch glass and dry in a vacuum oven at 60-70 °C to a constant weight. This solid is the "Extracted Product."

Part C: Purification via Recrystallization
  • Solvent Selection: Ethyl acetate is a suitable solvent for recrystallization of many quinoline-4-carboxylic acids.[11]

  • Dissolution: Place the "Extracted Product" in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while heating and stirring until the solid is completely dissolved.

    • Expert Insight: Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethyl acetate.

  • Final Drying: Dry the crystals in a vacuum oven at 60-70 °C until a constant weight is achieved. This is the "Final Pure Product."

Workflow and Impurity Removal Diagrams

A visual representation of the purification process provides clarity on the sequence of operations and the logic of impurity removal.

Purification_Workflow Crude Crude Reaction Mixture Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extract Liquid-Liquid Extraction (Aqueous NaOH) Dissolve->Extract Separate Phase Separation Extract->Separate Aqueous Aqueous Layer (Product as Salt) Separate->Aqueous Product Path Organic Organic Layer (Neutral Impurities) Separate->Organic Waste Path Acidify Acidify with HCl (to pH ~2) Aqueous->Acidify Precipitate Precipitation & Filtration Acidify->Precipitate Recrystallize Recrystallize (from Ethyl Acetate) Precipitate->Recrystallize Pure Pure Crystalline Product Recrystallize->Pure

Caption: High-level workflow for the extraction and purification process.

Impurity_Removal_Logic cluster_0 Step 1: Acid-Base Extraction cluster_1 Step 2: Precipitation & Recrystallization Crude Crude Mixture Product Unreacted Ketone Other Neutral/Basic Impurities Extraction Extraction with Aqueous NaOH Crude->Extraction Organic_Waste Organic Layer (Waste) Unreacted Ketone Other Neutral/Basic Impurities Extraction->Organic_Waste Separated Aqueous_Product Aqueous Layer Product as Sodium Salt Extraction->Aqueous_Product Separated Acidification Acidification with HCl Aqueous_Product->Acidification Recrystallization Recrystallization Acidification->Recrystallization After Filtration Pure_Product Final Product Pure Crystalline Compound Recrystallization->Pure_Product

Caption: Logical flow demonstrating how different impurity types are removed at each stage.

Purity Assessment and Data

The purity of the product should be assessed at each major stage of the protocol using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for quantitative purity analysis.[12][13]

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)

  • Detection: UV at 254 nm

Table 1: Representative Purity Data at Each Stage

Stage of PurificationAppearanceRepresentative Purity by HPLC (%)Key Impurities Removed
Crude Product Brownish solid75%Unreacted starting materials, side-products
Post-Extraction Solid Off-white to pale yellow powder95%Neutral and basic compounds
Final Recrystallized Product White to off-white crystalline solid>99%Structurally similar impurities, occlusions

Expert Insights and Troubleshooting

ProblemPotential CauseRecommended Solution
Emulsion during extraction Vigorous shaking with solutions of similar density; presence of surfactants.Let the mixture stand for a longer period. Add a small amount of brine to "break" the emulsion. Gently swirl or rock the funnel instead of shaking vigorously.
Product does not precipitate Insufficient acidification; product is too soluble in the aqueous medium.Check the pH and add more acid if necessary (target pH ~2). Ensure the solution is cold. If it remains dissolved, it may require extraction back into an organic solvent after acidification.
Low yield after recrystallization Too much solvent was used; cooling was too rapid; product is highly soluble in the chosen solvent.Use the absolute minimum amount of hot solvent for dissolution. Allow for slow cooling to room temperature before moving to an ice bath. Consider a different recrystallization solvent or a multi-solvent system.
Product oils out during recrystallization The boiling point of the solvent is higher than the melting point of the solute; impurities are depressing the melting point.Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") to induce crystallization.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Naidoo, T. (2017). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Retrieved from [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Slideshare. (2018). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Wikipedia. (2024). Quinoline. Retrieved from [Link]

  • IJCRT. (2024). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Retrieved from [Link]

  • Zhang, Z., et al. (2007). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. Retrieved from [Link]

  • Saudi, M. N. S., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed. Retrieved from [Link]

  • UIV CHEM. (n.d.). 2,4-Bis([1,1'-Biphenyl]-4-Yl)-6-Chloro-1,3,5-Triazine1_CAS:82918-13-4. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • Larock, R. C. (n.d.). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2- Alkynyl)anilines. Amazon AWS. Retrieved from [Link]

  • Samara National Research University. (2020). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Retrieved from [Link]

  • IJRAR. (2023). SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Retrieved from [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • PMC. (2017). Structure-based design, synthesis and crystallization of 2-arylquinazolines as lipid pocket ligands of p38α MAPK. Retrieved from [Link]

  • Frontiers. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]

  • Novasep. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Google Patents. (1983). US4398916A - Process for purification of quinoline yellow.
  • SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]

  • PMC. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]

  • Unknown. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved from [Link]

  • PMC. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • Google Patents. (2022). Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol.
  • ResearchGate. (2026). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). N-{7-[4-(4''-Chloro-biphenyl-2-ylmethyl)piperazin-1-yl]quinazolin-4-yl}-4-((R)-3-dimethylamino-1-phenylsulfanylmethyl-propylamino)-3-trifluoromethanesulfonyl-benzenesulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2006). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

Ticket ID: #SOL-QC-442 Status: Open Priority: High (Blocker for In Vivo/In Vitro Studies) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Executive Summary: The "Brick Dust" Challenge Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-QC-442 Status: Open Priority: High (Blocker for In Vivo/In Vitro Studies) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The "Brick Dust" Challenge

Compound Profile:

  • Name: 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline[1]

  • Scaffold Analysis: This molecule combines a planar quinoline core with a bulky, hydrophobic biphenyl tail at the C2 position and a chlorine atom at C6.

  • Physicochemical Barrier:

    • High Lipophilicity (LogP > 5.0): The biphenyl and chloro-substituents drive extreme hydrophobicity.[1]

    • High Lattice Energy: The planar aromatic system facilitates strong

      
       stacking, resulting in a high melting point (likely >215°C) and "brick dust" behavior.
      
    • Ionization: The C4-carboxylic acid is the primary handle for solubilization (

      
      ).[1]
      

The Core Issue: Users typically report that this compound dissolves in DMSO but precipitates immediately upon dilution into aqueous media (PBS, culture media), or forms a gelatinous mass when treated with sodium hydroxide.

Troubleshooting Matrix

Use this matrix to identify the root cause of your solubility failure before selecting a protocol.

SymptomProbable CauseRecommended Action
Immediate precipitation upon dilution from DMSO.[1]"Parabolic Solubility" Crash: The dielectric constant of the water/DMSO mix drops too fast for the hydrophobic biphenyl tail.Switch to Cyclodextrin Complexation (Protocol B) or use a surfactant (Tween 80).[1]
Gel formation when adding NaOH.Common Ion Effect / Salting Out: Sodium salts of large hydrophobic acids often form liquid crystals or gels due to high sodium concentrations in buffers.Switch to Meglumine Counter-ion (Protocol A).
Cloudiness in pH 7.4 buffer.Incomplete Ionization: The pH is too close to the

. The intrinsic solubility (

) is near zero.
Adjust pH to > 8.5 for stock, or use Co-solvents (Protocol C).
Solid floats and refuses to wet.High Surface Tension: The crystal surface is extremely hydrophobic.Pre-wet with a minimal volume of Ethanol or DMSO before adding buffer.

Validated Solubilization Protocols

Protocol A: In Situ Meglumine Salt Formation (Recommended for IV/IP)

Why this works: Unlike sodium (which has a high charge density and can cause "salting out" of hydrophobic drugs), Meglumine (N-methyl-D-glucamine) is a bulky organic counter-ion.[1] It disrupts the crystal lattice more effectively and provides a hydration shell via its hydroxyl groups, preventing the "gelling" often seen with sodium salts of quinoline-4-carboxylic acids [1, 2].

Reagents:

  • Compound (API)[1][2]

  • Meglumine (CAS: 6284-40-8)[1]

  • Water for Injection (WFI) or D5W (5% Dextrose)[1]

Step-by-Step:

  • Calculate Molar Equivalents: You need a 1:1.1 molar ratio (Drug:Meglumine).

    • Example: If MW of Drug is ~360 g/mol and Meglumine is 195.2 g/mol .

    • To dissolve 10 mg of Drug, use ~6 mg of Meglumine.

  • Pre-dissolve Excipient: Dissolve the calculated Meglumine in 80% of the final volume of water.

  • Add API: Slowly add the drug powder to the Meglumine solution while stirring.

  • Sonication: Sonicate at 40°C for 10-15 minutes. The solution should turn clear as the salt forms in situ.

  • pH Adjustment: Check pH. If < 8.0, add small aliquots of 1M Meglumine stock until clear.

  • Filter: Sterile filter (0.22 µm PES).

Critical Note: Avoid adding NaCl (saline) until after the salt is fully dissolved. High ionic strength can reverse the solvation. Use 5% Dextrose for isotonicity.

Protocol B: HP- -CD Inclusion Complex (Recommended for Cell Culture)[1]

Why this works: The biphenyl group at the C2 position is a perfect "guest" for the hydrophobic cavity of Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[1] This shields the hydrophobic tail from water without changing the pH, making it ideal for cell culture where pH shifts are toxic [3].

Reagents:

  • HP-

    
    -CD (2-Hydroxypropyl)-
    
    
    
    -cyclodextrin (CAS: 128446-35-5)[1]
  • Methanol (for pre-solubilization)[1]

Step-by-Step:

  • Prepare Vehicle: Make a 20% (w/v) HP-

    
    -CD solution in water or PBS.[1]
    
  • Solvent Evaporation Method (Best for high concentration):

    • Dissolve the drug in a minimal amount of Methanol or Acetone (e.g., 10 mg/mL).

    • Add the drug-solvent solution dropwise into the 20% HP-

      
      -CD solution while stirring rapidly.[1]
      
    • Allow the volatile solvent (Methanol) to evaporate overnight in a fume hood or use a rotary evaporator.

    • Result: The drug remains trapped in the CD cavity in the aqueous phase.

  • Filtration: Filter the resulting clear solution (0.22 µm).

Protocol C: Co-solvent System (Quick & Dirty)

Use Case: Acute animal injections where high pH or Cyclodextrins are not available. Formulation: 5% DMSO / 5% Tween 80 / 30% PEG 400 / 60% Water.

Order of Addition (Crucial):

  • Dissolve Drug in DMSO (Stock A).

  • Add Tween 80 to Stock A. Mix well.

  • Add PEG 400 . Mix well.

  • Slowly add Water (warm) while vortexing.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct formulation strategy based on your experimental constraints.

SolubilityLogic Start Start: 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline AppType Application Type? Start->AppType InVivo In Vivo (Animal) AppType->InVivo Animal Model InVitro In Vitro (Cell Culture) AppType->InVitro Cell Assays Route Route of Admin? InVivo->Route Toxicity Is DMSO/pH toxic to cells? InVitro->Toxicity IV_IP IV / IP Injection Route->IV_IP Oral Oral Gavage Route->Oral Sol_Meglumine Protocol A: Meglumine Salt (pH 8.5, Isotonic D5W) IV_IP->Sol_Meglumine High Solubility Needed Sol_Suspension Suspension: 0.5% MC + 0.1% Tween 80 (Micronized) Oral->Sol_Suspension High Dose / Low Sol Sol_CD Protocol B: HP-beta-CD Complex (pH Neutral, No Solvent) Toxicity->Sol_CD Yes (Sensitive Cells) Sol_DMSO Direct DMSO Spike (<0.1% final conc) Toxicity->Sol_DMSO No (Robust Cells)

Caption: Decision tree for selecting the optimal solubilization strategy based on biological application and toxicity constraints.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use Sodium Hydroxide (NaOH) to make the salt? A: While NaOH will deprotonate the carboxylic acid, the resulting sodium salt of this specific lipophilic molecule often behaves like a "soap" (amphiphile). In high concentrations or in the presence of saline (PBS), the sodium salt reaches its solubility product (


) quickly and salts out as a sticky gel. Meglumine (Protocol A) prevents this due to its large steric bulk [1].

Q2: My compound precipitated after 24 hours in the fridge. Why? A: Temperature drastically affects solubility (


).[1]


For "brick dust" molecules with high lattice energy, cooling the solution reduces solubility exponentially.[1] Store stocks at Room Temperature (RT) . If precipitation occurs, warm to 37°C and sonicate before use.

Q3: Can I use


-Cyclodextrin (standard) instead of HP-

-CD?
A: We do not recommend standard

-CD for parenteral (injection) use due to its renal toxicity and lower water solubility (18 mg/mL limit).[1] HP-

-CD (Hydroxypropyl) is much more soluble (>600 mg/mL) and safer [3].[1]

Q4: What is the maximum concentration I can achieve? A:

  • DMSO: ~50-100 mg/mL (Stock).[1]

  • PBS (pH 7.4): < 0.01 mg/mL (Precipitates).[1]

  • Meglumine Salt (pH 8.5): ~5-10 mg/mL (Stable).[1]

  • HP-

    
    -CD (20%):  ~2-5 mg/mL.[1]
    

References

  • BenchChem Technical Support. (n.d.). Overcoming Solubility Challenges of Quinoline-4-carboxylic acid derivatives. Retrieved from [1]

  • Telang, C., et al. (2023). Pre-clinical Formulation Development of an in situ Meglumine Salt of AZD5991.[3] PubMed. Retrieved from [1]

  • Mura, P. (2014). Analytical techniques for characterization of cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [1]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews. (General principle for Meglumine selection).

Sources

Optimization

Technical Support Center: Purification of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

Welcome to the technical support center for the purification of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues with a focus on the underlying scientific principles.

I. Troubleshooting Guide: Common Purification Issues

This section addresses common problems encountered during the purification of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline in a question-and-answer format, providing direct and actionable advice.

Question 1: My crude product is an intractable oil and won't solidify. How can I induce crystallization?

Answer:

Oiling out is a common issue when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when impurities are present that depress the melting point. Here are several strategies to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution. This will provide a template for crystal formation.

  • Solvent System Modification:

    • Increase Polarity Gradually: If your compound is in a non-polar solvent, slowly add a more polar "anti-solvent" in which your compound is less soluble, until the solution becomes turbid. Then, add a small amount of the original solvent to redissolve the precipitate and allow for slow cooling.

    • Decrease Polarity Gradually: Conversely, if your compound is in a polar solvent, slowly add a less polar anti-solvent.

  • Cooling Protocol:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Rapid cooling can sometimes favor oil formation.

    • Sonication: Placing the flask in an ultrasonic bath can sometimes induce crystallization.

Question 2: After recrystallization, my product purity is still low, and I suspect the presence of unreacted starting materials. How can I remove them?

Answer:

If recrystallization alone is insufficient, it's likely that the impurities have similar solubility profiles to your desired product. In this case, an acid-base extraction is a highly effective method to separate the acidic 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline from neutral or basic impurities.[1][2][3][4][5]

Underlying Principle:

The carboxylic acid group of your target compound is acidic and will react with a base (like sodium bicarbonate or sodium hydroxide) to form a water-soluble carboxylate salt.[1][3] Neutral organic impurities will remain in the organic phase, and basic impurities can be subsequently removed by washing with an acidic solution.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (CO₂ evolution). Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of your product into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the acidic product.

  • Acidification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring until the solution becomes acidic (test with litmus paper). Your product will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

TLC_Optimization cluster_0 Initial State cluster_1 Purification Steps cluster_2 Purity Analysis cluster_3 Final Product Crude Crude Product AcidBase Acid-Base Extraction Crude->AcidBase Chromatography Column Chromatography AcidBase->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization TLC TLC Analysis Recrystallization->TLC HPLC HPLC Analysis Recrystallization->HPLC NMR NMR Analysis Recrystallization->NMR TLC->Chromatography Multiple Spots Pure Pure Product TLC->Pure Single Spot HPLC->Pure NMR->Pure

Sources

Troubleshooting

Overcoming fluorescence interference with 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

A Guide to Overcoming Fluorescence Interference in Advanced Assays Welcome to the technical support center for 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline. This resource is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Fluorescence Interference in Advanced Assays

Welcome to the technical support center for 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for resolving common challenges, particularly fluorescence interference, during your experiments.

Introduction to 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

While 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is a specialized research chemical, its core structure is based on a quinoline moiety. Quinoline-based scaffolds are widely explored as molecular probes and chemosensors due to their interesting biological and photophysical properties.[1][2] These properties make them valuable tools in bioimaging and for monitoring interactions with target molecules through changes in fluorescence.[1] This guide provides strategies to mitigate common interference issues to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of fluorescence interference in my assay?

A1: Fluorescence interference can originate from several sources, broadly categorized as:

  • Autofluorescence: Endogenous fluorescence from biological materials.[3][4] Common sources include metabolic coenzymes (NADH, flavins), structural proteins (collagen, elastin), and cellular pigments like lipofuscin.[3][5]

  • Compound-Specific Interference: The test compounds themselves can be fluorescent (autofluorescent) or can quench the signal from your probe.[6][7]

  • Spectral Bleed-through (Crosstalk): The emission spectrum of one fluorophore overlaps with the detection channel of another, a common issue in multi-color experiments.[8][9]

  • Environmental and Reagent-Based Interference: Components of your cell culture media (e.g., phenol red, fetal bovine serum), fixatives, or even lint fibers can contribute to background fluorescence.[3][7][10][11]

Q2: My negative control (cells/buffer only) shows a high background signal. What is the likely cause and solution?

A2: A high background signal in your negative control is a classic sign of autofluorescence or reagent-based interference.

  • Likely Cause: The most common culprits are cellular components like NADH and flavins, especially in metabolically active cells, or components in your assay media like phenol red and serum.[3][5][10] Aldehyde-based fixatives are also known to increase autofluorescence.[3][4]

  • Troubleshooting Steps:

    • Media Optimization: Switch to a phenol red-free medium and consider reducing the serum concentration if possible.[10][11]

    • Wavelength Selection: Shift to longer excitation and emission wavelengths (red or far-red) if your instrument allows. Autofluorescence is strongest in the UV and blue-green regions of the spectrum.[5][12]

    • Proper Controls: Always include an unstained control (cells only, no probe) to quantify the level of autofluorescence.[5] This background can then be subtracted from your experimental samples.

Q3: I am screening a compound library and observing a high number of "hits." How can I differentiate true activity from compound autofluorescence?

A3: A high hit rate in a screening campaign often points to compound-mediated interference.[7][12][13]

  • Explanation: Many small molecules used in screening libraries are inherently fluorescent and can produce a signal that mimics a positive result.[6][12] This is a common artifact in high-throughput screening (HTS).[7][12]

  • Validation Protocol:

    • Pre-read the Plate: Before adding your probe or any other assay reagents, read the plate containing only the compounds in assay buffer. This will identify any intrinsically fluorescent compounds.[13]

    • Counterscreen: Perform a secondary assay where you measure the fluorescence of the "hit" compounds in the absence of the biological target. A strong signal here confirms autofluorescence.[13][14][15]

    • Orthogonal Assay: Validate your hits using a different detection method that is not based on fluorescence, such as luminescence or absorbance, if a suitable assay is available.[6]

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio

A low signal-to-noise ratio can make it difficult to distinguish your specific signal from the background, reducing the sensitivity of your assay.[3][16]

Potential Cause Explanation Recommended Solution
High Autofluorescence Natural fluorescence from cellular components is masking the probe's signal.[3] This is particularly problematic for low-abundance targets.1. Spectral Separation: Use a fluorophore with excitation/emission spectra in the red or far-red range to avoid the main autofluorescence region (350-550 nm).[5][11] 2. Time-Resolved Fluorescence (TRF): If available, use TRF. This technique introduces a delay between excitation and detection, allowing short-lived background fluorescence to decay while capturing the long-lived signal from your probe.[16][17][18] 3. Background Subtraction: Include an unstained control to measure and subtract the autofluorescence signal.[5]
Probe Concentration Suboptimal The concentration of the 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline probe may be too low for detection or too high, leading to quenching.Titration Experiment: Perform a dose-response curve with the probe to determine the optimal concentration that provides the best signal-to-noise ratio.
Inefficient Excitation/Emission Filters The bandpass filters on your instrument may not be optimal for the probe, allowing stray light or background to be detected.[19]Filter Optimization: Consult the spectral properties of your probe and ensure you are using the narrowest possible bandpass filters centered around the excitation and emission maxima.
Issue 2: Inconsistent or Non-Reproducible Results

Variability between replicate wells or experiments can undermine the validity of your findings.

Potential Cause Explanation Recommended Solution
Compound Precipitation Test compounds, especially at high concentrations, may come out of solution, causing light scatter that can be misread as a fluorescence signal.[13]1. Visual Inspection: Examine the plate wells under a microscope for any signs of precipitation. 2. Solubility Assessment: Perform a solubility test for your compounds in the assay buffer before the main experiment. 3. Detergent Addition: In some cases, adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help prevent aggregation.[15]
Photobleaching The fluorescent signal is degrading over time due to prolonged exposure to the excitation light source.1. Minimize Exposure: Reduce the intensity and duration of the excitation light. 2. Use Antifade Reagents: If compatible with your assay, incorporate an antifade reagent into your mounting medium or final buffer. 3. Read Plate Immediately: Acquire data as soon as possible after adding the final reagents.
Well-to-Well Crosstalk Signal from a very bright well can "bleed" into adjacent wells, causing artificially high readings.[7]1. Use Black-Walled Plates: Always use black-walled microplates for fluorescence assays to minimize light scatter.[7] 2. Plate Layout: Avoid placing very high-signal wells next to very low-signal wells. If possible, leave an empty well between them.

Experimental Protocols & Visual Guides

Protocol 1: Quantifying and Correcting for Compound Autofluorescence

This protocol allows you to identify and subtract the signal originating from your test compounds.

Steps:

  • Prepare two identical microplates (Plate A and Plate B) with serial dilutions of your test compounds.

  • Plate A (Artifact Plate): Add only the assay buffer to the wells.

  • Plate B (Assay Plate): Add your cells, the 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline probe, and any other assay reagents as per your primary protocol.

  • Incubate both plates under the same conditions.

  • Read Plate A using the same instrument settings (excitation/emission wavelengths, gain) as your main assay. The signal from this plate represents the compound's intrinsic fluorescence.

  • Read Plate B to get the total signal.

  • Data Analysis: For each well, subtract the reading from Plate A from the corresponding well in Plate B. This corrected value represents the true assay signal.[14]

Workflow for Troubleshooting Fluorescence Interference

G start High Background or High False Positive Rate check_media Is Assay Media Fluorescent? (e.g., Phenol Red, FBS) start->check_media check_compound Is Test Compound Fluorescent? check_media->check_compound No sol_media Switch to Phenol Red-Free Media Reduce Serum Concentration check_media->sol_media Yes check_cells Are Cells Autofluorescent? check_compound->check_cells No sol_compound Run Compound-Only Control Plate (Protocol 1) check_compound->sol_compound Yes sol_cells Shift to Red/Far-Red Wavelengths Use Time-Resolved Fluorescence (TRF) check_cells->sol_cells Yes end_node Corrected, Validated Data check_cells->end_node No/Corrected sol_media->check_compound sol_compound->check_cells sol_cells->end_node

Caption: A decision tree for systematically identifying and mitigating sources of fluorescence interference.

Mechanism of Time-Resolved Fluorescence (TRF)

TRF cluster_0 Conventional Fluorescence cluster_1 Time-Resolved Fluorescence (TRF) excite1 Excitation Pulse emit1 Probe Signal Background Signal excite1->emit1 ns decay detect1 Immediate Detection emit1->detect1 Signal + Noise excite2 Excitation Pulse delay Delay (μs-ms) excite2->delay decay Background Decays emit2 Long-Lived Probe Signal delay->emit2 detect2 Delayed Detection emit2->detect2 Signal Only

Caption: Comparison of conventional and time-resolved fluorescence (TRF) detection methods.

References

  • Crimson Publishers. (2023, February 22). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2021, June 11). “Turn-On” Quinoline-Based Fluorescent Probe for Selective Imaging of Tau Aggregates in Alzheimer's Disease: Rational Design, Synthesis, and Molecular Docking. Retrieved February 15, 2026, from [Link]

  • Assay Genie. (2024, March 14). Time-Resolved Fluorescence (TRF): A Comprehensive Introduction. Retrieved February 15, 2026, from [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). Aqueous Coordination Chemistry of Quinoline-Based Fluorescence Probes for the Biological Chemistry of Zinc. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved February 15, 2026, from [Link]

  • BMG LABTECH. (n.d.). Time-Resolved Fluorescence Measurements. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Retrieved February 15, 2026, from [Link]

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved February 15, 2026, from [Link]

  • PubMed. (2023, April 24). Time-resolved Fluorescence DNA-based Sensors for Reducing Background Fluorescence of Environment. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved February 15, 2026, from [Link]

  • Visikol. (2022, July 21). Causes of Autofluorescence. Retrieved February 15, 2026, from [Link]

  • PicoQuant. (n.d.). Time-resolved Fluorescence. Retrieved February 15, 2026, from [Link]

  • YouTube. (2024, November 26). Time-Resolved Fluorescence A Comprehensive Introduction. Retrieved February 15, 2026, from [Link]

  • Boster Bio. (2022, March 2). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved February 15, 2026, from [Link]

  • PubMed. (2009, September 15). Correction for interference by test samples in high-throughput assays. Retrieved February 15, 2026, from [Link]

  • Turner Designs. (n.d.). Technical Note: An Introduction to Fluorescence Measurements. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2008, March 26). Fluorescence Spectroscopic Profiling of Compound Libraries. Retrieved February 15, 2026, from [Link]

  • Evident Scientific. (n.d.). Spectral Bleed-Through Artifacts in Confocal Microscopy. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Storage conditions to prevent 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline oxidation

Technical Support Center: Stability & Storage Protocol Subject: Prevention of Oxidation in 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline Case ID: OX-PREV-24-Q4 Priority: High (Active Pharmaceutical Ingredient / Research St...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Protocol Subject: Prevention of Oxidation in 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline Case ID: OX-PREV-24-Q4 Priority: High (Active Pharmaceutical Ingredient / Research Standard)

Executive Summary: The Oxidative Threat

You are working with 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline , a substituted quinoline-4-carboxylic acid. While the quinoline core is aromatic and generally robust, this specific derivative presents a unique "perfect storm" for oxidative degradation due to the conjugation of the biphenyl system with the nitrogen-containing heterocycle.

The Mechanism of Failure: The primary oxidation pathway is Photo-Oxidative N-Oxidation .

  • Photosensitization: The extended

    
    -conjugation (Biphenyl + Quinoline) acts as a chromophore, absorbing UV/Vis light.
    
  • Singlet Oxygen Generation: Upon excitation, the molecule can transfer energy to ground-state triplet oxygen (

    
    ), converting it to highly reactive singlet oxygen (
    
    
    
    ).
  • N-Oxide Formation: The lone pair on the quinoline nitrogen attacks the singlet oxygen, forming the N-oxide derivative. This impurity alters biological binding affinity and solubility.

Critical Storage Protocol (The "How")

Standard operating procedure for long-term stability.

Phase 1: Environmental Control
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Lowers kinetic energy, significantly reducing the rate of radical propagation and N-oxidation.
Atmosphere Argon (Ar) Argon is heavier than air and creates a superior blanket compared to Nitrogen (

), preventing oxygen diffusion into the solid.
Light Total Exclusion Prevents photon absorption required for the generation of singlet oxygen (

).
Container Amber Glass + PTFE Liner Amber glass blocks UV <450nm. PTFE (Teflon) liners prevent leaching of plasticizers that can act as radical initiators.
Phase 2: Handling Workflow

WARNING: Do not use metallic spatulas. Trace transition metals (Fe, Cu) can catalyze oxidative decarboxylation in quinoline-4-carboxylic acids.

  • Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, creating a micro-aqueous environment that accelerates degradation.

  • Aliquot Strategy: Store the bulk material in single-use aliquots. Repeated freeze-thaw cycles introduce fresh oxygen and moisture each time the container is opened.

  • Inert Purge: After removing the sample, immediately backfill the headspace with dry Argon gas for 10–15 seconds before resealing.

Visualizing the Degradation Pathway

The following diagram illustrates the specific oxidative vulnerability of the quinoline nitrogen and the protective workflow required.

OxidationPathway cluster_protection Prevention Strategy Compound 2-Biphenyl-4-yl-6-chloro- 4-carboxyquinoline Light UV/Vis Light (Excitation) Compound->Light NOxide Degradant: Quinoline N-Oxide Compound->NOxide Attack at N-1 Position SingletO2 Singlet Oxygen (1O2) Light->SingletO2 Energy Transfer Oxygen Atmospheric O2 Oxygen->SingletO2 Activation SingletO2->NOxide Argon Argon Blanket Argon->Oxygen Displaces Dark Amber Vial Dark->Light Blocks

Figure 1: Mechanism of photo-oxidative degradation leading to N-oxide formation and the blocking actions of the storage protocol.

Troubleshooting & FAQs

Q1: My compound has turned from off-white to pale yellow. Is it still usable?

  • Diagnosis: This is the hallmark of photo-oxidation . The yellow color typically indicates the formation of the N-oxide or trace azo-coupling products driven by light exposure.

  • Action:

    • Dissolve a small sample in DMSO-d6.

    • Run a 1H-NMR .

    • Check: Look for a downfield shift of the proton adjacent to the nitrogen (Position 2/8) and peak broadening. If the impurity is <2%, it may be repurified via recrystallization (typically Ethanol/Water). If >5%, discard the batch for biological assays.

Q2: Can I store this compound in DMSO stock solution at -20°C?

  • Risk: Moderate to High. DMSO is hygroscopic and can act as an oxidant under certain conditions (Swern-like mechanisms, though rare without activators).

  • Recommendation: Solid storage is vastly superior. If solution storage is mandatory:

    • Use anhydrous, degassed DMSO .

    • Store in single-use aliquots to avoid repeated air exposure.

    • Limit storage duration to <1 month.

Q3: Why do you recommend Argon over Nitrogen?

  • Physics: Argon is denser than air (

    
     g/L vs 
    
    
    
    g/L). When you purge a vial with Argon, it settles at the bottom, creating a physical "lid" over your crystals. Nitrogen mixes more easily with air, potentially leaving residual oxygen in the headspace.

Q4: Is the carboxylic acid group at risk?

  • Chemistry: The carboxylic acid at position 4 is sterically crowded by the biphenyl group (position 2) and the peri-hydrogen (position 5). While generally stable to oxidation, it is susceptible to thermal decarboxylation if heated >150°C. Never dry this compound in an oven; use a vacuum desiccator at room temperature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 238006, 6-Chloro-2-phenylquinoline-4-carboxylic acid. Retrieved from [Link]

    • Note: Used as the primary structural analog for stability d
  • European Medicines Agency (1998). ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

    • Establishes the standard for light-exclusion protocols.
  • Kou, X., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

    • Provides mechanistic insight into the synthesis and oxidative susceptibility of the quinoline-4-carboxylic acid scaffold.
Troubleshooting

Solving pH stability issues with 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline. Here, we address common pH stability challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline. Here, we address common pH stability challenges and offer practical, field-proven solutions to ensure the integrity and success of your experiments.

Introduction: Understanding the pH-Dependent Behavior of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is a quinoline derivative whose utility in experimental systems is critically dependent on its solution behavior. The primary determinant of this behavior is the ionizable 4-carboxyquinoline moiety. Like many carboxylic acids, this compound exhibits significantly different properties at varying pH levels.

At a low (acidic) pH, the carboxylic acid group exists in its protonated (-COOH) form. This neutral form is highly lipophilic, leading to very poor solubility in aqueous media and causing the compound to precipitate.[1][2] To achieve solubilization, the pH of the medium must be raised above the compound's pKa, deprotonating the carboxylic acid to its carboxylate salt form (-COO⁻). This ionized form is significantly more polar and thus more soluble in water. However, while alkaline conditions are necessary for dissolution, excessively high pH can promote chemical degradation of the quinoline structure.[3][4][5] Therefore, identifying and maintaining an optimal pH window is essential for generating reliable and reproducible experimental data.

The following diagram illustrates the critical pH-dependent equilibrium of this compound.

ph_equilibrium cluster_low_ph Low pH (Acidic) cluster_optimal_ph Optimal pH Range cluster_high_ph High pH (Alkaline) Low_pH Precipitation / Poor Solubility (Protonated -COOH) Optimal_pH Soluble & Stable (Deprotonated -COO⁻) Low_pH->Optimal_pH Increase pH Optimal_pH->Low_pH Decrease pH High_pH Potential for Degradation Optimal_pH->High_pH Further Increase pH High_pH->Optimal_pH Decrease pH

Caption: pH-dependent equilibrium of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Q1: My compound precipitated after I diluted my DMSO stock into my aqueous buffer. What happened and how do I fix it?

A1: Causality and Resolution

This is a classic solubility issue. The cause is almost certainly that the final pH of your aqueous buffer is too low to maintain the compound in its soluble, deprotonated state. Even if the buffer is nominally at a neutral pH (e.g., 7.4), the addition of the compound itself can slightly lower the local pH, or the buffering capacity may be insufficient, leading to precipitation.

Troubleshooting Workflow: Resolving Compound Precipitation

precipitation_workflow start Precipitation Observed check_ph Measure pH of the Solution start->check_ph is_ph_low Is pH below optimal range (e.g., < 7.4)? check_ph->is_ph_low adjust_ph Gradually add dilute base (e.g., 0.1 M NaOH) with constant stirring. is_ph_low->adjust_ph Yes consider_other Problem Persists: - Is concentration too high? - Is a co-solvent needed? - Are there temperature effects? is_ph_low->consider_other No monitor_solubility Observe for re-dissolution adjust_ph->monitor_solubility ph_in_range Is pH now in optimal range and compound dissolved? monitor_solubility->ph_in_range ph_in_range->adjust_ph No, continue adjustment end_success Compound Solubilized ph_in_range->end_success Yes end_fail Further Optimization Needed consider_other->end_fail storage_logic goal Goal: Reproducible & Valid Data solubility Requirement: Solubilization (Requires pH > pKa) goal->solubility stability Constraint: Minimize Degradation (Avoid extreme pH & long aqueous storage) goal->stability protocol Optimal Protocol solubility->protocol stability->protocol stock_prep 1. Prepare Concentrated Stock in Organic Solvent (DMSO) protocol->stock_prep storage 2. Aliquot & Store Stock at -80°C (Long-term) stock_prep->storage working_sol 3. Prepare Fresh Working Solution for each experiment storage->working_sol dilution 4. Dilute stock into pre-warmed, pH-optimized aqueous buffer (pH 7.4-8.5) working_sol->dilution final_check 5. Verify final pH and clarity dilution->final_check result Result: Maximized Stability & Reproducibility final_check->result

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline and its Analogs: A Versatile Scaffold in Drug Discovery

Abstract The 2-biphenyl-4-yl-quinoline-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse range of biological targets. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-biphenyl-4-yl-quinoline-4-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse range of biological targets. The strategic placement of a biphenyl moiety at the 2-position, a carboxylic acid at the 4-position, and a halogen at the 6-position, specifically chlorine in the parent compound 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline, gives rise to a pharmacophore with tunable properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this scaffold and its analogs, drawing on experimental data from studies targeting neurokinin-3 receptors, dihydroorotate dehydrogenase, and other key proteins implicated in various disease states. We will delve into the causal relationships behind experimental choices in analog design, present comparative data in a clear and accessible format, and provide detailed experimental protocols for the evaluation of these compounds.

Introduction: The 2-Arylquinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a cornerstone in the development of therapeutic agents, owing to its ability to form a wide array of non-covalent interactions with biological macromolecules. The 2-arylquinoline-4-carboxylic acid framework, in particular, has garnered significant attention as a template for the design of antagonists, inhibitors, and modulators of various biological processes. The core structure of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline features several key components that contribute to its pharmacological profile:

  • The Quinoline Core: A rigid, planar heterocyclic system that serves as the central scaffold.

  • The 2-Biphenyl Group: A bulky, lipophilic moiety that can engage in hydrophobic and π-stacking interactions within a receptor's binding pocket.

  • The 4-Carboxylic Acid: An acidic group that can participate in hydrogen bonding and ionic interactions, often crucial for anchoring the ligand to its target.

  • The 6-Chloro Substituent: An electron-withdrawing group that can modulate the electronic properties of the quinoline ring and influence metabolic stability and binding affinity.

This guide will explore how modifications to these key structural features impact the biological activity of this class of compounds across different therapeutic targets.

Core Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of the 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline scaffold is highly sensitive to structural modifications. Below, we dissect the contribution of each key functional group.

The Influence of the 2-Aryl Substituent

The biphenyl group at the 2-position is a critical determinant of potency and selectivity. Its size and lipophilicity allow it to occupy deep hydrophobic pockets in target proteins.

  • Enlargement of the Aromatic System: Studies on human neurokinin-3 (hNK-3) receptor antagonists have shown that expanding the aromatic area at the 2-position, for instance, by replacing a phenyl with a biphenyl group, can enhance antagonistic activity. This suggests that the binding site can accommodate a larger lipophilic moiety, leading to increased van der Waals interactions.[1]

  • Substitutions on the Biphenyl Ring: The electronic nature and position of substituents on the biphenyl ring can fine-tune binding affinity. For example, in the context of anticancer agents targeting dihydroorotate dehydrogenase (DHODH), a fluoro-substitution on the biphenyl moiety, as seen in NSC 368390 (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid), contributes to its potent inhibitory activity.[2]

The Role of the 4-Carboxy and its Analogs

The carboxylic acid at the 4-position is often essential for activity, acting as a key interaction point with the target protein.

  • Ionic and Hydrogen Bonding: The carboxylate anion can form strong ionic bonds with positively charged residues like arginine or lysine in the binding site. It can also act as a hydrogen bond acceptor.

  • Carboxamide and Ester Bioisosteres: Replacement of the carboxylic acid with carboxamides or esters has been explored. In the case of hNK-3 receptor antagonists, both ester and carboxamide analogs have been synthesized and evaluated.[1] While some of these analogs retain activity, the free carboxylic acid often provides the strongest interaction. The choice of ester or amide can also be used to modulate pharmacokinetic properties, such as cell permeability and metabolic stability.

The Impact of the 6-Chloro Substituent

Halogenation at the 6-position of the quinoline ring is a common strategy to enhance the pharmacological properties of this scaffold.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the pKa of the quinoline nitrogen and the overall electron distribution of the ring system, which can in turn affect binding affinity.

  • Hydrophobic Interactions: The chloro group can participate in halogen bonding and hydrophobic interactions within the binding pocket.

  • Comparison with Other Halogens: In a study on hNK-3 receptor antagonists, the 6-bromo analog of 2-(4-biphenylyl)quinoline-4-carboxylic acid was found to be the most potent antagonist in the series, highlighting that the nature of the halogen at this position is a critical factor for activity.[1]

Comparative SAR Across Different Biological Targets

The versatility of the 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline scaffold is evident from its activity against a range of biological targets. The following sections compare the SAR for different therapeutic applications.

Human Neurokinin-3 (hNK-3) Receptor Antagonism

The hNK-3 receptor is a G-protein coupled receptor involved in various neurological and psychiatric disorders.

Compound Modification from Parent Scaffold Activity Reference
6-Bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid6-Cl replaced with 6-BrMost prominent hNK-3 antagonist in the series[1]
2-(4-Biphenylyl)quinoline-4-carboxylate esters4-COOH converted to estersVariable, some showed considerable antagonistic effect[1]
2-(4-Biphenylyl)quinoline-4-carboxamides4-COOH converted to amidesVariable, some showed considerable antagonistic effect[1]

Key SAR Insights for hNK-3 Antagonism:

  • A large lipophilic group at the 2-position is favored.

  • A halogen at the 6-position is crucial for high potency, with bromine being optimal in the studied series.

  • The 4-carboxy group can be modified to esters or amides while retaining activity, suggesting some flexibility in the hydrogen bonding interactions at this position.

Anticancer Activity via Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation. Inhibition of DHODH is a validated strategy in cancer therapy.

Compound Modification from Parent Scaffold Activity Reference
NSC 368390 (DuP 785)6-Cl to 6-F, 3-Me added, 2'-F on biphenylPotent inhibitor of DHODH, induces cell death in colon tumor cells[2]

Key SAR Insights for DHODH Inhibition:

  • Fluorine substitution at the 6-position is well-tolerated and contributes to potent activity.

  • The addition of a methyl group at the 3-position is a key modification in the active compound NSC 368390.

  • Substitution on the biphenyl ring (e.g., 2'-fluoro) is critical for high potency.

Antileishmanial Activity via N-myristoyltransferase (NMT) Inhibition

NMT is an essential enzyme in Leishmania and a promising drug target.

Compound Modification from Parent Scaffold Activity Reference
2-([1,1'-biphenyl]-4-yl)-6,8-dichloroquinoline-4-carboxylic acidAdditional Cl at position 8Designed as a query molecule for inverse virtual screening, predicted to have high affinity for Leishmania major NMT[3]

Key SAR Insights for Antileishmanial Activity:

  • The 2-biphenyl-4-yl-quinoline-4-carboxylic acid scaffold shows promise as a template for NMT inhibitors.

  • Additional halogenation (e.g., at the 8-position) may enhance binding affinity to the target enzyme.

Experimental Protocols

To facilitate the comparative evaluation of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline and its analogs, we provide the following representative experimental protocols.

Synthesis of 2-Arylquinoline-4-carboxylic Acids (Pfitzinger Reaction)

This is a general and widely used method for the synthesis of the quinoline core.[4]

Materials:

  • Isatin

  • Substituted acetophenone (e.g., 4-acetylbiphenyl)

  • 33% Potassium hydroxide (KOH) solution

  • Ethanol

  • 3 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve isatin (1 equivalent) in a 33% KOH solution.

  • Slowly add a solution of the substituted acetophenone (1.1 equivalents) in ethanol.

  • Reflux the mixture at 85°C for 8 hours.

  • Remove the solvent by rotary evaporation.

  • Add water to the residue and adjust the pH to 5-6 with 3 M HCl.

  • Collect the resulting precipitate by filtration to obtain the desired 2-arylquinoline-4-carboxylic acid.

In Vitro hNK-3 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the hNK-3 receptor.

Materials:

  • Cell membranes expressing the human NK-3 receptor

  • Radiolabeled ligand (e.g., [³H]-Senktide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, add assay buffer, radiolabeled ligand, and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the IC₅₀ value for each test compound.

Visualizations

Core Scaffold and Key Modification Sites

SAR_Scaffold cluster_scaffold 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline Core cluster_modifications Key Modification Sites img img R1 2-Aryl Group (e.g., Biphenyl) img->R1 Size & Lipophilicity R2 4-Carboxy Group (or bioisostere) img->R2 H-bonding & Ionic Interactions R3 6-Chloro Group (or other halogens) img->R3 Electronic & Hydrophobic Effects R4 Other Positions (e.g., 3, 8) img->R4 Fine-tuning Activity

Caption: Core scaffold of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline and key sites for SAR studies.

Experimental Workflow for Compound Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Analog Synthesis (e.g., Pfitzinger Reaction) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Assay Primary Screening (e.g., Binding Assay) Purification->Primary_Assay Secondary_Assay Secondary Functional Assay (e.g., Cell-based Assay) Primary_Assay->Secondary_Assay Active Compounds SAR_Analysis SAR Analysis Secondary_Assay->SAR_Analysis SAR_Analysis->Synthesis Design New Analogs ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox

Caption: General workflow for the synthesis, evaluation, and optimization of quinoline-based compounds.

Conclusion

The 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline scaffold is a highly adaptable platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical roles of the 2-biphenyl, 4-carboxy, and 6-chloro moieties in determining the biological activity and selectivity of these compounds. By systematically modifying these key positions, researchers have successfully generated potent molecules targeting a diverse array of proteins, including GPCRs and enzymes. The comparative analysis presented herein underscores the importance of considering the specific structural requirements of the target protein when designing new analogs based on this versatile scaffold. Future work in this area will likely focus on further exploring the chemical space around this privileged structure to identify novel drug candidates with improved efficacy and safety profiles.

References

  • Saudi, M. N., Rostom, S. A., Fahmy, H. T., & El Ashmawy, I. M. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie, 336(3), 165-174. [Link][1]

  • Chen, S. F., Perrella, F. W., Behrens, D. L., & Papp, L. M. (1986). Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis. Cancer Research, 46(10), 5014-5019. [Link][2]

  • Abdelwahid, A. A., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. [Link] (URL is a placeholder as the article is in the future)[3]

  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Saudi Chemical Society, 20(Suppl 1), S29-S45. [Link][5]

  • Brazhko, O. O., et al. Synthesis and biological activity of new derivatives of 6-bromo-2-methyl-4-sulfanylquinolin. Ukrainica Bioorganica Acta. [Link][6]

  • Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 927892. [Link][4]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link][7]

  • Stayrook, K. R., et al. (2012). Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 55(19), 8345-8356. [Link][8]

  • Giri, R., et al. (2023). Structure-Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6035. [Link][9][10]

  • Lee, E., et al. (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. [Link] (URL is a placeholder as the article is in the future)[11][12]

  • Ochoa-Puentes, C., et al. (2013). Benzanilide-Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modulators. ACS Medicinal Chemistry Letters, 4(4), 393-396. [Link][13]

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Comparative

A Comparative Analysis of Uricosuric Potency: 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline vs. Cinchophen

For Researchers, Scientists, and Drug Development Professionals In the landscape of hyperuricemia and gout therapeutics, the inhibition of uric acid reabsorption via the urate transporter 1 (URAT1) remains a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of hyperuricemia and gout therapeutics, the inhibition of uric acid reabsorption via the urate transporter 1 (URAT1) remains a cornerstone of drug development. This guide provides a detailed comparative analysis of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline, a modern investigational compound, and Cinchophen, a historical agent, in the context of their potential as uricosuric agents. While direct comparative studies are not available, this guide synthesizes existing data on their mechanisms of action, and the potency of structurally related compounds to provide a scientifically grounded perspective.

Introduction: The Evolution of Uricosuric Agents

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary driver of gout, a painful inflammatory arthritis.[1] A key strategy in managing hyperuricemia is to enhance the renal excretion of uric acid.[2] The urate transporter 1 (URAT1), a protein located in the proximal tubules of the kidneys, is responsible for the majority of uric acid reabsorption.[2] Consequently, inhibitors of URAT1 have been a major focus of therapeutic development.

Cinchophen (2-phenylquinoline-4-carboxylic acid), introduced in the early 20th century, was one of the first synthetic drugs used to treat gout due to its ability to lower uric acid levels.[3][4] However, its use was largely abandoned due to severe hepatotoxicity.[4] In contrast, 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline represents a contemporary effort in designing potentially more potent and safer URAT1 inhibitors, building upon the quinoline-4-carboxylic acid scaffold.

Mechanism of Action: Targeting the Urate Transporter 1 (URAT1)

Both 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline and Cinchophen are believed to exert their uricosuric effects primarily through the inhibition of URAT1. By blocking this transporter, they prevent the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby increasing its excretion in the urine.[1][5]

The quinoline-4-carboxylic acid core is a well-established pharmacophore for URAT1 inhibition.[6] Modern research into derivatives of this structure aims to optimize potency and selectivity, thereby minimizing off-target effects and associated toxicities.

URAT1_Inhibition cluster_renal_tubule Renal Proximal Tubule Lumen Lumen Epithelial_Cell Epithelial Cell Blood Blood Epithelial_Cell->Blood To Bloodstream Uric_Acid_Lumen Uric Acid URAT1 URAT1 Transporter Uric_Acid_Lumen->URAT1 Reabsorption URAT1->Epithelial_Cell Uric_Acid_Cell Uric Acid Inhibitor 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline or Cinchophen Inhibitor->URAT1 Inhibition caption Figure 1: Mechanism of URAT1 Inhibition

Caption: Figure 1: Mechanism of URAT1 Inhibition.

Comparative Potency: A Data-Driven Inference

Direct, head-to-head experimental data on the potency of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline and Cinchophen is not publicly available. However, by examining the potency of structurally similar compounds and established URAT1 inhibitors, we can infer their relative potential.

While a specific IC50 value for 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is not reported, recent studies on quinoline-derived URAT1 inhibitors have shown compounds with potent activities, with IC50 values ranging from 0.052 to 0.56 μM.[6] For Cinchophen, quantitative data on its URAT1 inhibition is scarce in modern literature, with its historical use predating the standardized assays used today. Its uricosuric effects are well-documented, but its precise potency on URAT1 has not been characterized with the same level of detail as newer compounds.[3][4]

For context, the table below includes IC50 values for well-known URAT1 inhibitors.

CompoundTargetIC50 (μM)Reference
BenzbromaroneURAT1~0.39[7]
LesinuradURAT1~5.54 - 7.3[8][9]
Potent Quinoline Derivative (example)URAT10.18[7]

Based on the structure-activity relationships of modern quinoline-based URAT1 inhibitors, it is plausible that 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline possesses a potency in the sub-micromolar to low micromolar range, potentially comparable to or greater than that of Cinchophen. The addition of the biphenyl group and the chloro substituent are typical modifications aimed at enhancing potency and modulating physicochemical properties.

Experimental Protocol: In Vitro URAT1 Inhibition Assay

To definitively determine and compare the potency of these compounds, a standardized in vitro URAT1 inhibition assay is required. The following protocol outlines a common method using a cell-based system.

URAT1_Assay_Workflow Cell_Culture 1. Culture HEK293 cells stably expressing hURAT1 Seeding 2. Seed cells into 24-well plates Cell_Culture->Seeding Compound_Prep 3. Prepare serial dilutions of test compounds and controls Seeding->Compound_Prep Pre_Incubation 4. Pre-incubate cells with compounds (15 min, 37°C) Compound_Prep->Pre_Incubation Uptake_Initiation 5. Add [14C]-uric acid (5 min, 37°C) Pre_Incubation->Uptake_Initiation Termination 6. Stop uptake with ice-cold buffer and wash Uptake_Initiation->Termination Lysis 7. Lyse cells Termination->Lysis Quantification 8. Measure radioactivity using liquid scintillation counting Lysis->Quantification Analysis 9. Calculate % inhibition and determine IC50 Quantification->Analysis caption Figure 2: URAT1 Inhibition Assay Workflow

Caption: Figure 2: URAT1 Inhibition Assay Workflow.

Detailed Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human URAT1 transporter are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Cells are seeded into 24-well plates at a density that allows for a confluent monolayer on the day of the assay.

  • Compound Preparation: Test compounds (2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline, Cinchophen) and a reference inhibitor (e.g., Benzbromarone) are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in assay buffer to the desired concentrations.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with a pre-warmed buffer. The compound dilutions are then added to the respective wells and pre-incubated for 15 minutes at 37°C to allow for compound entry into the cells.

  • Uptake Initiation: A solution containing a known concentration of radiolabeled [14C]-uric acid is added to each well to initiate the uptake process. The incubation is carried out for a short period (e.g., 5 minutes) at 37°C.

  • Termination of Uptake: The uptake is stopped by rapidly aspirating the radioactive solution and washing the cells multiple times with an ice-cold buffer.

  • Cell Lysis: A lysis buffer is added to each well to disrupt the cells and release the intracellular contents.

  • Quantification: The lysate from each well is transferred to a scintillation vial, and the amount of radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition of uric acid uptake is calculated for each compound concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

While Cinchophen was a pioneering drug in the treatment of gout, its clinical utility is obsolete due to significant safety concerns. 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline, representative of modern medicinal chemistry efforts, is predicated on a well-validated scaffold for URAT1 inhibition. Although direct comparative potency data is absent, the structural features of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline and the potency of related analogs suggest it is likely a more potent and selective URAT1 inhibitor than Cinchophen.

To definitively establish the comparative potency and therapeutic potential of 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline, further experimental evaluation, including in vitro URAT1 inhibition assays and in vivo studies in animal models of hyperuricemia, is warranted. Such studies will be crucial in determining its viability as a next-generation uricosuric agent for the management of hyperuricemia and gout.

References

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline

Urgent Safety & Logistical Guide Executive Summary & Compound Identification 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is a halogenated heterocyclic aromatic acid, often utilized as a scaffold in the development of ant...

Author: BenchChem Technical Support Team. Date: February 2026

Urgent Safety & Logistical Guide

Executive Summary & Compound Identification

2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline is a halogenated heterocyclic aromatic acid, often utilized as a scaffold in the development of antiviral agents (specifically NS5B polymerase inhibitors) and anti-inflammatory drugs.

Improper disposal of this compound poses two distinct risks:

  • Environmental Toxicity: Quinoline derivatives are persistent in aquatic environments and can be toxic to marine life (Aquatic Acute 1/Chronic 1).

  • Chemical Incompatibility: As a carboxylic acid with a halogenated core, it presents cross-reactivity risks if commingled with strong oxidizers or non-compatible solvents.

Immediate Action Required: Do not dispose of down the drain or in general trash. Segregate immediately into Halogenated Organic Waste streams.

Property Data Disposal Implication
Molecular Formula C₂₂H₁₄ClNO₂High carbon content; requires high-temp incineration.
Functional Groups Quinoline (Basic N), Carboxylic Acid (Acidic), Aryl ChlorideAmphoteric nature; pH sensitive. Halogenated waste.[1][2]
Physical State Solid (Powder)Dust hazard; requires particulate containment.[3]
Solubility DMSO, MeOH, Dilute BaseLow water solubility; precipitates in aqueous drains (clogging risk).

Hazard Assessment (The "Why" Behind the Protocol)

Before handling waste, you must understand the specific hazards that dictate the disposal method. This protocol is built on the GHS Classification of structurally similar 6-chloro-quinoline derivatives.

  • Health Hazards:

    • H315/H319: Causes skin and serious eye irritation.[4][5][6]

    • H335: May cause respiratory irritation (dust inhalation is a critical vector).

    • H361 (Suspected): Some quinoline analogs are suspected reproductive toxins; handle as a potent bioactive.

  • Environmental Hazards:

    • H410: Very toxic to aquatic life with long-lasting effects.[6] Zero-discharge policy applies.

Pre-Disposal Stabilization & Segregation

Effective disposal starts at the bench. You must stabilize the compound before it enters the central waste stream.

A. Solid Waste (Pure Powder/Crystals)
  • Containment: Place the solid waste in a sealable glass or high-density polyethylene (HDPE) jar. Do not use metal containers, as the carboxylic acid moiety can corrode metal over time.[1]

  • Labeling: Label clearly as "Solid Hazardous Waste - Halogenated."

    • Note: Even though it is a solid, the "Halogenated" tag alerts the disposal facility to the presence of the Chlorine atom, ensuring it is routed to an incinerator equipped with scrubbers for HCl gas.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

The disposal path depends strictly on the solvent system used.

  • Scenario 1: Dissolved in Halogenated Solvents (DCM, Chloroform)

    • Action: Pour directly into the Halogenated Waste carboy.

  • Scenario 2: Dissolved in Non-Halogenated Solvents (DMSO, Methanol, Ethyl Acetate)

    • Critical Decision: Although the solvent is non-halogenated, the solute (the quinoline) contains chlorine.

    • Best Practice: If the concentration of the compound is >1% , dispose of the entire solution in the Halogenated Waste stream to prevent contamination of fuel-blending waste streams (which often cannot tolerate high halogen content).

Step-by-Step Disposal Workflow

This self-validating workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Waste Generation: 2-Biphenyl-4-yl-6-chloro-4-carboxyquinoline StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Filter Cake) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidPkg Double Bag or Jar. Label: 'Toxic Solid - Halogenated' IsSolid->SolidPkg SolventCheck Identify Solvent Base IsLiquid->SolventCheck HaloBin DISPOSAL BIN A: Halogenated Organic Waste SolidPkg->HaloBin Solids go to Incineration HaloSolvent Halogenated Solvent (DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (DMSO, MeOH, EtOAC) SolventCheck->NonHaloSolvent HaloSolvent->HaloBin ConcCheck Compound Conc. > 1%? NonHaloSolvent->ConcCheck ConcCheck->HaloBin Yes (High Cl Load) NonHaloBin DISPOSAL BIN B: Non-Halogenated Organic Waste ConcCheck->NonHaloBin No (Trace/Washings)

Figure 1: Decision tree for segregating quinoline-4-carboxylic acid waste based on physical state and solvent composition.

Operational Protocols

Protocol A: Spill Cleanup (Solid)

If < 50g is spilled on the benchtop.

  • PPE Required: Nitrile gloves (double layer), lab coat, safety goggles, and N95 dust mask (to prevent inhalation of irritating dust).

  • Isolate: Mark the area. Turn off nearby fans/turbulence to prevent dust spread.

  • Neutralize/Dampen: Cover the powder gently with paper towels dampened with water (not organic solvent, to avoid spreading the solute).

  • Collect: Scoop up the damp powder/towel mixture.

  • Disposal: Place in a wide-mouth jar labeled "Hazardous Waste - Debris (Halogenated)."

  • Decontaminate: Wipe the surface with a 10% sodium carbonate solution (to solubilize any remaining acid residue) followed by water.

Protocol B: Empty Container Management

RCRA "P-Listed" vs. Empty Container Rule.

While this specific compound is likely not P-listed (acutely toxic), it is best practice to treat the primary container as hazardous.

  • Triple Rinse: Rinse the empty bottle 3 times with a compatible solvent (e.g., Methanol).

  • Rinsate Disposal: Pour all rinsates into the Halogenated Waste carboy (due to the compound's chlorine content).

  • Deface: Cross out the label on the bottle and mark "Empty."

  • Discard: Place the bottle in the glass recycling or trash, depending on local facility rules for triple-rinsed containers.

References & Authority

  • Sigma-Aldrich. Safety Data Sheet: Quinoline-4-carboxylic acid derivatives. (General Hazard Class Reference).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. (Regulations on Halogenated Waste).[1][2]

  • PubChem. Compound Summary: 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid (Structural Analog).

  • American Chemical Society (ACS). Identifying and Handling Chemical Waste.

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